6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDJWFDQORPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590484 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903129-78-2 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, appearing in numerous biologically active molecules. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The principal and most direct synthetic route to this compound involves the cyclization of a substituted 2-aminopyridine with a suitable C2 synthon. The key starting material for this synthesis is 2-amino-5-bromopyridine-3-carboxylic acid. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
The overall transformation can be depicted as follows:
Caption: General synthetic scheme for this compound.
Experimental Protocols
This section provides a detailed, plausible experimental protocol for the synthesis of the target molecule, based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.
Synthesis of this compound
Materials:
-
2-amino-5-bromopyridine-3-carboxylic acid
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine-3-carboxylic acid (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
To the stirred suspension, add chloroacetaldehyde (1.5 eq., 50% aqueous solution) dropwise.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and adjust the pH to ~3-4 with the addition of 1M HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromopyridine-3-carboxylic acid | [1][2] |
| Molar Mass | 217.02 g/mol | [1] |
| Reagent | Chloroacetaldehyde (50% aq. solution) | N/A |
| Solvent | Ethanol/Water | N/A |
| Base | Sodium Bicarbonate | N/A |
| Reaction Temperature | 80-90 °C (Reflux) | N/A |
| Reaction Time | 4-6 hours | N/A |
| Product | This compound | N/A |
| Molar Mass | 241.04 g/mol | [3] |
| Typical Yield | 60-80% (Estimated based on similar reactions) | N/A |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of the target molecule.
Structure-Activity Relationships and Biological Significance
The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. The carboxylic acid group can participate in hydrogen bonding interactions with biological targets and improve the aqueous solubility of the compound.
While specific signaling pathways for this compound are not extensively documented in publicly available literature, related imidazo[1,2-a]pyridine-8-carboxamides have been investigated as novel antimycobacterial agents, suggesting a potential role in targeting pathways essential for Mycobacterium tuberculosis survival.[4]
References
- 1. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is considered a "privileged structure" as its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.
Chemical Properties
A summary of the core chemical and physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified values for properties such as melting point, boiling point, and pKa are not consistently reported in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 241.04 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown solid (Predicted) | --INVALID-LINK-- |
| Purity | ≥97% or 98% (Commercially available) | --INVALID-LINK--[1], --INVALID-LINK-- |
| Predicted XLogP3 | 2.0 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Predicted Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Predicted Topological Polar Surface Area | 54.6 Ų | --INVALID-LINK--[1] |
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 160-185 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching band is expected around 1700-1725 cm⁻¹. The spectrum will also show C-H and C=C/C=N stretching and bending vibrations characteristic of the aromatic heterocyclic system.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed, which is a definitive indicator of a single bromine atom in the molecule. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of related imidazo[1,2-a]pyridine derivatives.
General Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon electrophile. For the synthesis of carboxy-substituted derivatives, a common strategy involves the use of a starting material that already contains a protected carboxylic acid or a precursor group that can be later converted to a carboxylic acid.
A plausible synthetic route could involve the reaction of a 2-amino-3-bromo-5-carboxypyridine derivative with a suitable two-carbon synthon, followed by cyclization. Alternatively, functionalization of a pre-formed 6-bromoimidazo[1,2-a]pyridine at the 8-position could be another approach.
A general experimental workflow for the synthesis of imidazo[1,2-a]pyridines is outlined below:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Biological Activity and Signaling Pathways
The biological activities of the broader class of imidazo[1,2-a]pyridine derivatives are well-documented, suggesting potential therapeutic applications for this compound. Derivatives of this scaffold have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as PI3K/Akt/mTOR and cyclin-dependent kinases (CDKs).[2] Some derivatives have also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
Anti-inflammatory Activity: Imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[3]
-
Wnt/β-catenin Signaling Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4]
While no specific signaling pathways have been elucidated for this compound itself, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests it may interact with similar biological targets. A hypothetical signaling pathway that could be targeted by imidazo[1,2-a]pyridine derivatives is depicted below.
Caption: A potential signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is currently limited, the well-established biological activities of the imidazo[1,2-a]pyridine scaffold provide a strong rationale for its study. Future research should focus on the development of a robust synthetic protocol, thorough characterization of its physicochemical and spectral properties, and exploration of its biological activities and potential mechanisms of action. This will enable a comprehensive understanding of its properties and could unlock its potential as a lead compound for the development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
CAS Number: 903129-78-2
This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of published data on this specific molecule, this guide also includes relevant information on the broader class of imidazo[1,2-a]pyridines to provide a contextual understanding of its potential properties and applications.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from related compounds, a summary of its basic properties is presented below.
| Property | Value | Source |
| CAS Number | 903129-78-2 | Chemical Supplier Data |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem |
| Molecular Weight | 241.04 g/mol | PubChem |
| Appearance | Solid (predicted) | Inferred |
| Purity | ≥ 98% | Chemical Supplier Data[1] |
Note: Some properties are predicted or inferred from closely related analogs due to the absence of specific experimental data for this compound.
Synthesis and Experimental Protocols
For the synthesis of 8-substituted imidazo[1,2-a]pyridines, a common starting material is a 2,3-diaminopyridine derivative. A plausible synthetic pathway for this compound could involve the following conceptual steps, derived from methodologies for related compounds:
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol for a Related Compound: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine
A detailed protocol for the synthesis of the 8-amino precursor is available and could serve as the initial step in a multi-step synthesis of the target carboxylic acid.
Reaction: Condensation of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate.[3]
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine in ethanol, add sodium bicarbonate (NaHCO₃).
-
Add ethyl bromopyruvate to the mixture.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is worked up to isolate the ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[3]
Note: This protocol yields a related compound with an amino group at the 8-position and a carboxylate at the 2-position. Further steps, such as a Sandmeyer reaction to convert the amino group to a nitrile followed by hydrolysis, would be necessary to obtain the desired 8-carboxylic acid.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Activity: Various imidazo[1,2-a]pyridine derivatives have been investigated for their potential as cytotoxic agents against different cancer cell lines.[5]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as Rab geranylgeranyl transferase, which is involved in cellular signaling pathways.[5]
-
Antiviral and Antimicrobial Properties: The scaffold is present in compounds with demonstrated antiviral and antimicrobial efficacy.
While specific biological activities for this compound have not been reported, its structural similarity to other active imidazo[1,2-a]pyridines suggests it could be a valuable building block or a candidate for screening in various drug discovery programs. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of related compounds for structure-activity relationship (SAR) studies.
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows.
For related imidazo[1,2-a]pyridine derivatives that have been studied as enzyme inhibitors, a general experimental workflow for assessing their activity is presented below.
Caption: General workflow for screening enzyme inhibitors.
This workflow illustrates the typical progression from the synthesis of a compound to its evaluation in biochemical and cell-based assays to identify potential lead candidates for further development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
A Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
This document provides a detailed overview of the physicochemical properties, synthetic approaches, and biological significance of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physicochemical Data
The fundamental quantitative data for this compound is centered on its molecular composition and weight. While this specific isomer is not widely cataloged, its molecular formula and weight are identical to its 2- and 3-carboxylic acid counterparts.[1][2]
Molecular Weight and Composition
The molecular weight is derived from its constituent elements based on the molecular formula C₈H₅BrN₂O₂ .
| Attribute | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [1] |
| Elemental Composition | |
| Carbon (C) | 39.86% |
| Hydrogen (H) | 2.09% |
| Bromine (Br) | 33.16% |
| Nitrogen (N) | 11.62% |
| Oxygen (O) | 13.27% |
Table 1: Summary of quantitative data for this compound.
Synthetic Protocols and Methodologies
Experimental Workflow: Generalized Synthesis
The synthesis of imidazo[1,2-a]pyridine carboxylic acids typically begins with a substituted 2-aminopyridine, which already contains the desired functional groups on the pyridine ring. For the target molecule, a suitable starting material would be 2-amino-5-bromonicotinic acid. The reaction proceeds via a condensation and subsequent intramolecular cyclization.
Detailed Methodology (Hypothetical Protocol):
-
N-Alkylation and Cyclization: A solution of a 2-aminopyridine derivative (1 equivalent) and an α-halocarbonyl compound like chloroacetaldehyde (1.5 equivalents) is prepared in a suitable solvent system, such as a 1:1 mixture of ethanol and water.[3]
-
Heating: The reaction mixture is heated to reflux for several hours (typically 2-4 hours) to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.[3] Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to yield the final product.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities.[4][5] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[6]
Anticancer Activity and the PI3K/AKT Pathway
A significant body of research has focused on the anticancer properties of this heterocyclic system. Certain 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K), particularly the PI3Kα isoform.[7] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7]
Inhibition of PI3Kα by an imidazo[1,2-a]pyridine derivative blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT. This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[7]
Other studies have shown that different derivatives can induce apoptosis through mitochondria-dependent pathways, involving the release of cytochrome c and the activation of caspases, further highlighting the scaffold's potential in oncology.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental data in public literature, this guide presents a predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. The methodologies for synthesis and analysis are based on standard and published procedures for similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on data from analogous structures and theoretical principles and should be confirmed by experimental analysis.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.8 | Singlet | 1H | H-5 |
| ~8.2 | Doublet | 1H | H-7 |
| ~7.9 | Singlet | 1H | H-2 |
| ~7.8 | Doublet | 1H | H-3 |
Note: Chemical shifts for aromatic protons in similar imidazo[1,2-a]pyridine systems typically appear in the 7.6-9.0 ppm range. The carboxylic acid proton is expected to be significantly deshielded, appearing at a high chemical shift.[1][2]
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~145 | C-8a |
| ~140 | C-5 |
| ~130 | C-7 |
| ~125 | C-2 |
| ~120 | C-6 |
| ~115 | C-3 |
| ~110 | C-8 |
Note: The carbonyl carbon of an aromatic carboxylic acid typically resonates in the 165-185 ppm region.[1]
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI)
| m/z Value | Adduct |
| 240.9607 | [M+H]⁺ |
| 262.9427 | [M+Na]⁺ |
| 238.9462 | [M-H]⁻ |
Note: These values are predicted and sourced from computational chemistry databases.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 2500-3300 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer |
| ~3100 | C-H stretch | Aromatic C-H stretching |
| 1690-1710 | C=O stretch | Strong absorption, conjugated with the aromatic ring |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations |
| 1210-1320 | C-O stretch | Strong C-O stretching of the carboxylic acid |
| ~900 | O-H bend | Broad out-of-plane bend |
Note: The characteristic IR absorptions for carboxylic acids include a very broad O-H stretch due to hydrogen bonding and a strong carbonyl (C=O) stretch.[1][3][4][5][6]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Cyclization Reaction
This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines.[7][8][9][10]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF, add an α-halo-carbonyl compound like bromoacetic acid (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
NMR Spectroscopy Protocol
This is a general protocol for the acquisition of NMR spectra for small organic molecules.[11][12][13][14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 220 ppm is generally sufficient.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.[15][16][17]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
This is a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS).[18][19]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of the target compound to its spectroscopic characterization.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Structural Elucidation via Spectroscopy
This diagram illustrates the logical relationship between the different spectroscopic techniques and the structural features of this compound that they help to identify.
Caption: Spectroscopic Techniques and Structural Insights.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide on 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid: Elucidation of NMR Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the nuclear magnetic resonance (NMR) data of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of publicly available scientific literature, spectral databases, and chemical supplier information, experimental ¹H and ¹³C NMR data for this specific compound could not be located. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, and understanding its spectroscopic characteristics is crucial for the synthesis and characterization of novel derivatives. This document provides a detailed overview of the expected NMR characteristics based on the analysis of closely related analogues and discusses the general synthetic and analytical methodologies applicable to this class of compounds. While direct experimental data for the target molecule is unavailable, this guide offers a robust framework for researchers working with similar structures.
Introduction to this compound
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its wide range of biological activities. Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and antibacterial properties. The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 8-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's physicochemical properties and biological activity. Specifically, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the carboxylic acid group can act as a key interaction point with biological targets or improve pharmacokinetic properties.
Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. This guide aims to provide the foundational knowledge required for the interpretation of the NMR spectra of this compound, even in the absence of direct experimental data.
Predicted NMR Spectral Data
Based on the analysis of structurally similar compounds, such as various substituted imidazo[1,2-a]pyridines, the following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | s | - |
| H-3 | 7.6 - 8.0 | s | - |
| H-5 | 8.8 - 9.2 | d | ~1.5 |
| H-7 | 7.9 - 8.3 | d | ~1.5 |
| COOH | 12.0 - 14.0 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated protic solvents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 120 - 125 |
| C-8 | 145 - 150 |
| C-8a | 140 - 145 |
| COOH | 165 - 175 |
Note: Chemical shifts are referenced to TMS and are dependent on the solvent used.
Experimental Protocols
While a specific protocol for the synthesis of this compound leading to its NMR characterization is not available in the reviewed literature, a general synthetic approach and a standard NMR acquisition protocol are provided below.
General Synthesis of Substituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, a potential synthetic route would involve the reaction of 2-amino-5-bromopyridine-3-carboxylic acid with a suitable two-carbon synthon, such as chloroacetaldehyde.
Illustrative Synthetic Workflow:
Caption: Synthetic and analytical workflow for this compound.
NMR Sample Preparation and Data Acquisition
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is of interest and the compound is likely to have good solubility). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using the same spectrometer.
-
Typical parameters:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation delay: 2-5 seconds
-
Pulse program with proton decoupling (e.g., zgpg30).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Conclusion and Future Directions
While experimental NMR data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the expected spectral features and the necessary experimental protocols for its synthesis and characterization. The predicted ¹H and ¹³C NMR data, based on the analysis of analogous structures, offer a valuable reference for researchers in the field.
The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature. Future work should focus on the synthesis of this compound and the experimental validation of its NMR and other spectroscopic properties. Such data would be instrumental for the rational design and development of novel imidazo[1,2-a]pyridine-based therapeutic agents. Researchers who successfully synthesize and characterize this molecule are encouraged to publish their findings to enrich the collective knowledge base.
Navigating the Solubility Landscape of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development. It addresses the solubility of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] While a comprehensive search of publicly available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound in various organic solvents, this document provides standardized experimental protocols to enable researchers to determine these crucial parameters. Understanding solubility is paramount in early-stage drug discovery for ensuring compound viability in screening, formulation, and ADME (absorption, distribution, metabolism, and excretion) studies.
Table 1: Solubility Data Template for this compound
The following table provides a structured template for recording experimentally determined solubility data for this compound in a range of common organic solvents at standard temperatures. Researchers can populate this table with their findings to facilitate direct comparison and analysis.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used (e.g., Shake-Flask, Turbidimetric) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Tetrahydrofuran (THF) | 25 |
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the specific requirements of the study, with a key distinction between thermodynamic and kinetic solubility.[2]
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound and is often determined using the "shake-flask" method.[3]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved material is necessary to ensure saturation.[3]
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Temperature control is critical.[3]
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifuge the sample at a high speed to pellet any remaining suspended particles.
-
Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[4]
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Kinetic Solubility (Precipitative Method)
Kinetic solubility is often measured in high-throughput settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2][4]
Protocol: Solvent Addition/Turbidimetric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[4]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.
-
Precipitation Induction: Gradually add the aqueous or anti-solvent component if applicable, or monitor for precipitation upon dilution with the test solvent.
-
Detection: Use a plate reader to measure the turbidity (light scattering) or absorbance at a specific wavelength in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5]
-
Data Analysis: Plot the turbidity against the compound concentration to determine the point of precipitation.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for determining the thermodynamic solubility of a chemical compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
The Discovery and Isolation of Novel Imidazo[1,2-a]pyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine compounds. It includes detailed experimental protocols for their synthesis and key biological assays, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core and its derivatives has been extensively explored, with several efficient methods available. The most common approaches include the classical condensation of 2-aminopyridines with α-halocarbonyl compounds and modern multicomponent reactions.
General Synthetic Routes
A variety of synthetic strategies have been developed for the preparation of imidazo[1,2-a]pyridines.[1] A traditional and widely used method involves the condensation of 2-aminopyridines with α-haloketones.[1] More contemporary approaches include catalyst-free syntheses,[1] copper-catalyzed multicomponent reactions of 2-aminopyridine, an aldehyde, and an alkyne,[2] and iodine-promoted reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Condensation
This protocol describes the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a substituted 2-aminopyridine and a substituted phenacyl bromide.
-
Materials: Substituted 2-aminopyridine, substituted phenacyl bromide, ethanol, water, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), chloroform, anhydrous sodium sulfate, hexane, ethyl acetate.
-
Procedure:
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of aqueous ethanol (10 mL).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Protocol 2: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
This protocol outlines a three-component reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines.[4]
-
Materials: Aldehyde, 2-aminopyridine, isocyanide, phenylboronic acid (PBA) (catalyst), methanol, ultrasonic bath.
-
Procedure:
-
In a sealed 10 mL vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Add a solution of PBA (10 mol%) in methanol.
-
Place the sealed vial in an ultrasonic bath operating at 42 kHz ± 6%.
-
Conduct the reaction at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[4]
-
Biological Activity and Evaluation
Imidazo[1,2-a]pyridine derivatives have been investigated for a wide array of pharmacological activities, including as inhibitors of various kinases and modulators of key signaling pathways implicated in cancer and inflammation.[5][6]
Key Biological Targets and Quantitative Data
Novel imidazo[1,2-a]pyridine compounds have shown potent activity against several key biological targets. The following tables summarize some of the reported inhibitory activities.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 22e | c-Met kinase | 3.9 | - | [7] |
| 22e | EBC-1 cell proliferation | 45.0 | EBC-1 | [7] |
| 42 | c-Met kinase | 23.5 | - | [7] |
| 42 | EBC-1 cell proliferation | 60.0 | EBC-1 | [7] |
| 15a | PI3Kα | - | - | [8] |
| 15a | mTOR | - | - | [8] |
| INCB28060 | c-Met phosphorylation | ~1 | SNU-5 | [5] |
| ARQ 197 | c-Met autophosphorylation | 520 | - | [9] |
| PF-04691502 | PI3Kα | 1.8 | - | [10] |
| PF-04691502 | mTOR | 16 | - | [10] |
| GSK1059615 | PI3Kα | 0.4 | - | [10] |
| GSK1059615 | mTOR | 12 | - | [10] |
Table 1: In vitro inhibitory activities of selected imidazo[1,2-a]pyridine derivatives and related compounds.
Experimental Protocols for Biological Assays
Protocol 3: c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for c-Met kinase inhibitors.[11]
-
Materials: Recombinant c-Met enzyme, ULight™-poly GT substrate, ATP, Eu-Antibody, 1X Kinase Buffer, 1X Detection Buffer, 384-well plate, TR-FRET plate reader.
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Enzyme Addition: Dilute the c-Met kinase to a 4X working concentration in 1X Kinase Buffer and add 5 µL to each well (except negative control).
-
Initiate Kinase Reaction: Prepare a 2X working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix containing Eu-Antibody and EDTA in 1X Detection Buffer. Add 10 µL of this mix to all wells to stop the reaction. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
Protocol 4: PI3K/mTOR Dual Inhibition Assay
This protocol provides a general method for assessing the dual inhibitory activity against PI3K and mTOR.[7]
-
Materials: Recombinant PI3K and mTOR enzymes, appropriate substrates (e.g., PIP₂ for PI3K, inactive S6K for mTOR), ATP, Kinase Buffer, test compounds.
-
Procedure:
-
Reaction Setup: In a suitable microplate, combine the kinase buffer, the respective enzyme (PI3K or mTOR), the substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using ADP-Glo™ assay) or by detecting the phosphorylated substrate using specific antibodies (e.g., Western blot or ELISA).
-
Data Analysis: Determine the IC50 values for both PI3K and mTOR to assess the dual inhibitory potential of the compound.
-
Protocol 5: Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol describes a reporter gene assay to screen for modulators of the Wnt/β-catenin signaling pathway.[8][12][13]
-
Materials: HEK293 cell line stably expressing a TCF/LEF-responsive luciferase reporter construct, cell culture medium, Wnt3a ligand, test compounds, luciferase assay reagent (e.g., Dual-Glo®).
-
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a defined period.
-
Wnt Stimulation: Stimulate the cells with a sub-maximal concentration of Wnt3a to activate the pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for an appropriate time (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase or cell viability) and calculate the percentage of inhibition or activation relative to controls.
-
Modulated Signaling Pathways
Novel imidazo[1,2-a]pyridine compounds have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers.[7]
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
The STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation.[14][15]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. VSPrep: A General KNIME Workflow for the Preparation of Molecules for Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Illuminating the Core: A Technical Guide to the Electronic Structure of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties that give rise to a wide spectrum of biological activities and desirable photophysical characteristics.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to investigate the electronic structure of these versatile bicyclic heteroaromatic compounds.
Theoretical Foundations of Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for elucidating the electronic properties of imidazo[1,2-a]pyridine derivatives.[4][5][6][7] These methods provide valuable insights into molecular orbital energies, electron density distribution, and the nature of electronic transitions.
Computational Methodology
A typical computational protocol for studying imidazo[1,2-a]pyridines involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized in the ground state using a functional such as B3LYP or PBE0 with a basis set like 6-31G(d,p) or 6-311++G(d,p).[4][5][6]
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[8]
-
Excited State Calculations: TD-DFT is employed to predict the vertical excitation energies, oscillator strengths, and absorption and emission spectra.[5][7] The choice of functional, such as PBE0 or M06-2X, can influence the accuracy of the results.[5]
dot graph TD { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption: "Computational workflow for theoretical studies."
Key Electronic Parameters
The following table summarizes key electronic parameters obtained from theoretical calculations for a selection of imidazo[1,2-a]pyridine derivatives.
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption λ (nm) | Max Emission λ (nm) | Reference |
| Imidazo[1,2-a]pyridine | B3LYP/6-31G(d) | -6.23 | -1.21 | 5.02 | - | - | [9] |
| 2-phenylimidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -5.89 | -1.65 | 4.24 | - | - | [4] |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -5.67 | -1.54 | 4.13 | - | - | [4] |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -6.54 | -2.87 | 3.67 | - | - | [4] |
Experimental Characterization of Electronic Properties
Experimental techniques are crucial for validating theoretical predictions and providing a comprehensive understanding of the electronic behavior of imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[10]
General Synthetic Protocol:
-
Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine (1 mmol) and α-haloketone (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
dot graph TD { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption: "General synthetic workflow."
Spectroscopic and Electrochemical Analysis
2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for probing the electronic transitions and photophysical properties of imidazo[1,2-a]pyridines.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.
-
Sample Preparation: Solutions of the imidazo[1,2-a]pyridine derivatives are prepared in spectroscopic grade solvents (e.g., ethanol, acetonitrile, dichloromethane) at a concentration typically in the range of 10-5 to 10-6 M.[11]
-
Data Acquisition:
-
Absorption: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).
-
Emission: The sample is excited at its absorption maximum, and the emission spectrum is recorded at a longer wavelength range. The excitation and emission slits are adjusted to optimize the signal-to-noise ratio.
-
-
Data Analysis: The wavelength of maximum absorption (λabs) and maximum emission (λem) are determined. The Stokes shift, which is the difference between the λem and λabs, is an important parameter related to the energy loss between absorption and emission.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the structural elucidation of newly synthesized imidazo[1,2-a]pyridine derivatives.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Standard 1H and 13C NMR spectra are acquired. Additional experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compounds.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, MALDI-TOF) is employed.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak ([M+H]+ or [M]+).
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared with the calculated value to confirm the molecular formula.
2.2.4. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of imidazo[1,2-a]pyridines and to estimate their HOMO and LUMO energy levels experimentally.
Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode setup is used. This typically consists of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Sample Preparation: The imidazo[1,2-a]pyridine derivative is dissolved in an anhydrous solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.
-
Data Acquisition: The potential is swept linearly from an initial potential to a final potential and back at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: The oxidation and reduction potentials are determined from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations.
Visualizing Electronic Processes
Frontier Molecular Orbitals
The distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In many imidazo[1,2-a]pyridine derivatives, the HOMO is delocalized over the entire bicyclic ring system, while the LUMO may have significant contributions from substituents.
Excited-State Intramolecular Proton Transfer (ESIPT)
Certain substituted imidazo[1,2-a]pyridines, particularly those with a hydroxyl group at a specific position, can undergo ESIPT. This process involves the transfer of a proton in the excited state, leading to a tautomeric form with a distinct emission profile. This phenomenon is responsible for the large Stokes shifts observed in some of these compounds.[12]
This guide provides a foundational understanding of the theoretical and experimental approaches to studying the electronic structure of imidazo[1,2-a]pyridines. By combining computational modeling with empirical data, researchers can effectively design and synthesize novel derivatives with tailored electronic and photophysical properties for a wide range of applications in drug discovery and materials science.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently identified in small molecules targeting protein kinases. Derivatives of this core structure have demonstrated inhibitory activity against a range of critical kinases involved in cell signaling pathways, including those implicated in cancer and inflammatory diseases. Notably, various imidazo[1,2-a]pyridine analogs have been reported to inhibit kinases such as PI3K, Akt, and AMPK.[1][2][3] This document provides detailed protocols and application notes for the characterization of novel compounds based on this scaffold, using 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid as a representative example. The following protocols describe how to assess the inhibitory activity of this compound against a panel of kinases, with a specific focus on the PI3K/Akt signaling pathway.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. It is intended to serve as a template for the presentation of experimental results obtained from the described protocols.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of a novel compound is typically evaluated by determining its IC50 value against a panel of purified kinases. The following table represents a hypothetical inhibitory profile for this compound.
| Kinase Target | Compound Concentration (nM) | Percent Inhibition (%) | IC50 (nM) |
| PI3Kα | 10 | 85 | 12 |
| 50 | 92 | ||
| 100 | 98 | ||
| PI3Kβ | 10 | 45 | 58 |
| 50 | 68 | ||
| 100 | 82 | ||
| PI3Kδ | 10 | 32 | > 100 |
| 50 | 51 | ||
| 100 | 65 | ||
| PI3Kγ | 10 | 25 | > 100 |
| 50 | 48 | ||
| 100 | 59 | ||
| Akt1 | 100 | 75 | 85 |
| 500 | 91 | ||
| 1000 | 96 | ||
| mTOR | 100 | 62 | 150 |
| 500 | 88 | ||
| 1000 | 94 | ||
| AMPK | 1000 | 15 | > 10,000 |
| DYRK1A | 1000 | 22 | > 10,000 |
| CLK1 | 1000 | 18 | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol describes a method for determining the potency of this compound against PI3Kα. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4]
A. Materials and Reagents
-
This compound
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Substrate (e.g., PIP2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[5]
-
DTT (10 mM stock)
-
ATP (10 mM stock)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
B. Reagent Preparation
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO, and then dilute these stocks into the PI3K Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Thaw the recombinant PI3Kα enzyme on ice. Dilute the enzyme to the desired working concentration in cold PI3K Reaction Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Substrate Preparation: Prepare the lipid substrate according to the manufacturer's instructions. This may involve sonication to form vesicles. Dilute the substrate to the desired concentration in PI3K Reaction Buffer.
-
ATP Solution: Prepare the working ATP solution by diluting the 10 mM stock in PI3K Reaction Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
ADP-Glo™ Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[1]
C. Assay Procedure
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in PI3K Reaction Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
D. Data Analysis
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition as a function of the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
Caption: ADP-Glo™ Kinase Assay Workflow.
References
Application Notes and Protocols for the Derivatization of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this structure are known to exhibit a wide range of pharmacological activities, including but not limited to antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic derivatization of the imidazo[1,2-a]pyridine core, such as with 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, allows for the fine-tuning of its physicochemical properties and biological activity, making it a key building block in the development of novel drug candidates.
This document provides detailed protocols for three common and powerful derivatization techniques for this compound: amide bond formation, esterification, and Suzuki-Miyaura cross-coupling. These methods enable the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Derivatization Strategies
The derivatization of this compound can be approached through two primary reactive handles: the carboxylic acid at the 8-position and the bromo substituent at the 6-position.
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a wide variety of primary and secondary amines to form the corresponding amides. This is a common strategy to explore the structure-activity relationship (SAR) by introducing diverse functional groups.
-
Esterification: Reaction of the carboxylic acid with various alcohols yields esters, which can alter the lipophilicity and pharmacokinetic properties of the parent molecule.
-
Suzuki-Miyaura Cross-Coupling: The bromo group at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.
Experimental Protocols
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Quantitative Data for Amide Coupling of Related Imidazo[1,2-a]pyridines
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Morpholine | Pd-catalyst (aminocarbonylation) | DBU | Toluene | 7 | 85 | [2] |
| Aniline | Pd-catalyst (aminocarbonylation) | DBU | Toluene | 7 | 75 | [2] |
| Piperidine | Pd-catalyst (aminocarbonylation) | Et3N | DMF | 7 | 92 | [2] |
Note: The data presented is for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine, a related analog.[2]
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[4][5]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Quantitative Data for Esterification of a Related Imidazo[1,2-a]pyridine
| Alcohol | Catalyst | Time (h) | Yield (%) | Reference |
| Ethanol | NaHCO₃ (from ethyl bromopyruvate) | Reflux | 65 | [1] |
Note: This data is for the synthesis of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate from 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position.
Materials:
-
This compound (or its corresponding ester)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine this compound (or its ester) (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane, ethanol, and water (e.g., 7:1:2 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridines
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 15 | 85 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 15 | 92 | |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 20 | 78 |
Note: The data presented is for the Suzuki coupling of various 6-bromoimidazo[1,2-a]pyridines without the 8-carboxylic acid substituent.
Visualizations
Caption: Workflow for the derivatization of this compound.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid as a Versatile Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its rigid, bicyclic nature and rich electronic properties make it an ideal starting point for the design of novel therapeutics targeting a wide range of diseases. This document provides detailed application notes and protocols for the use of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid as a key fragment in drug discovery, particularly in the development of inhibitors for oncology and infectious diseases.
The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 8-position provides two orthogonal vectors for chemical modification. The bromine atom can participate in various cross-coupling reactions to introduce diverse substituents, while the carboxylic acid serves as a handle for amide bond formation, enabling the exploration of different pharmacophoric groups. This dual functionality makes this compound a highly valuable building block in fragment-based drug design (FBDD).
Key Applications
Derivatives of the this compound scaffold have shown significant potential in two primary therapeutic areas:
-
Oncology: As inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, which is frequently mutated in various cancers.
-
Infectious Diseases: As potent antimycobacterial agents, demonstrating activity against Mycobacterium tuberculosis.
Data Presentation
The following tables summarize the biological activity of derivatives synthesized from the 6-Bromoimidazo[1,2-a]pyridine scaffold, highlighting its potential for generating potent lead compounds.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound ID | Modification at 6-position | Modification at 8-position | PI3Kα IC50 (nM) |
| 1 | Quinazoline | Carboxamide | 1.94 |
| 2 | Phenyl | Carboxamide | 150 |
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives
| Compound ID | Modification at 6-position | M. tuberculosis H37Rv MIC (µg/mL) |
| 3 | Bromo | >100 |
| 4 | 4-Fluorophenyl | 1.56 |
| 5 | 4-Chlorophenyl | 0.78 |
| 6 | 4-Trifluoromethylphenyl | 0.39 |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of imidazo[1,2-a]pyridine synthesis and information from related patent literature.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target fragment.
Materials:
-
2-Amino-3-bromo-5-carboxypyridine
-
Glyoxal (40% solution in water) or a glyoxal equivalent
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-bromo-5-carboxypyridine in a mixture of ethanol and water.
-
Addition of Reagents: Add sodium bicarbonate to the solution, followed by the dropwise addition of a glyoxal solution.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: PI3Kα (p110α/p85α) Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
PI3Kα Enzymatic Assay Workflow
Caption: A streamlined workflow for the PI3Kα enzymatic assay.
Materials:
-
PI3Kα (p110α/p85α) enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of PI3Kα enzyme, PI(4,5)P2 substrate, and ATP in assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Assay Plate Preparation: Add the test compound solutions to the wells of a 384-well plate.
-
Enzyme Addition: Add the PI3Kα enzyme solution to the wells containing the test compounds and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Mycobacterium tuberculosis Whole-Cell Screening Assay
This protocol is for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Workflow for M. tuberculosis Whole-Cell Screening
Caption: A standard workflow for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate the wells containing the test compounds with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Growth Assessment: After incubation, add the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator.
Conclusion
This compound represents a highly promising and versatile fragment for the development of novel therapeutics. Its amenability to synthetic modification at two distinct positions allows for the rapid generation of diverse chemical libraries. The demonstrated potent activity of its derivatives against key targets in oncology and infectious diseases underscores the value of this scaffold in modern drug discovery campaigns. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this privileged fragment.
Application Notes and Protocols for Screening Imidazo[1,2-a]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of screening campaigns for imidazo[1,2-a]pyridine libraries. It includes comprehensive protocols for key assays, structured data presentation for quantitative results, and visualizations of experimental workflows and relevant signaling pathways.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This privileged scaffold is found in several clinically used drugs and is a common core in the development of new therapeutic agents. Libraries of imidazo[1,2-a]pyridine derivatives have been synthesized and screened against a wide range of biological targets, demonstrating their potential as anticancer, antitubercular, and kinase-inhibiting agents.[2][3][4]
Experimental Workflow for Screening Imidazo[1,2-a]pyridine Libraries
The screening of an imidazo[1,2-a]pyridine library follows a systematic workflow designed to identify and characterize compounds with desired biological activity. This process begins with a primary high-throughput screen to identify initial "hits," followed by a series of secondary and counter-assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action. The ultimate goal is to identify promising lead compounds for further optimization.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
Application Notes and Protocols for Cell-Based Assays with 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays with 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a member of the promising imidazo[1,2-a]pyridine class of compounds. This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines and provides context for its potential mechanism of action.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] Several derivatives of this scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines, such as those from breast, colon, and lung cancers.[2][5] The anti-cancer activity of many imidazo[1,2-a]pyridine derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[1][6][7][8]
This compound is a specific derivative within this class. While extensive biological data for this exact compound is not yet publicly available, based on the activity of structurally related compounds, it is hypothesized to exhibit anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide the necessary protocols to investigate these potential activities.
Data Presentation
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential efficacy of this class of compounds and can serve as a benchmark for the evaluation of this compound.
Table 1: Illustrative IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazopyridine Compound 18 | MCF-7 | Breast Cancer | 14.81 ± 0.20 | [2] |
| Imidazopyridine Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [2] |
| Imidazopyridine Compound 18 | B16F10 | Melanoma | 14.39 ± 0.04 | [2] |
| Imidazo[1,2-a]pyridine Hybrid HB9 | A549 | Lung Cancer | 50.56 | [5][9] |
| Imidazo[1,2-a]pyridine Hybrid HB10 | HepG2 | Liver Cancer | 51.52 | [5][9] |
| Imidazo[1,2-a]pyridine Compound 6 | A375 | Melanoma | ~10 | [1] |
| Imidazo[1,2-a]pyridine Compound 6 | HeLa | Cervical Cancer | ~35 | [1] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | Breast Cancer | 45 | [10] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | Breast Cancer | 47.7 | [10] |
Note: The IC50 values presented are for various derivatives of imidazo[1,2-a]pyridine and are for illustrative purposes only. The actual IC50 for this compound will need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency after treatment.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[7] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, making it a likely target for this compound.[1][6][7][8]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vitro anti-cancer activity of this compound.
Caption: General workflow for in vitro anti-cancer activity assessment.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in various matrices, such as active pharmaceutical ingredients (API), formulated drug products, and biological fluids (plasma). The protocols are designed to be robust and adhere to international regulatory standards.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms where high sensitivity is not paramount.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from potential impurities and degradation products. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (purity ≥99.5%).
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the sample, dissolve in, and dilute to 25 mL with the diluent. Further dilute as necessary to fall within the calibration range.
-
Sample Preparation (Pharmaceutical Formulation): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of this solution through a 0.45 µm syringe filter before injection.
Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH Q2(R1) guidelines.[1][2][3] The following table summarizes typical acceptance criteria and hypothetical performance data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure and no co-elution with placebo or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate (≤ 2.0%) | Repeatability: 0.6%, Intermediate Precision: 1.2%. |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL. |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | Robust against minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices like human plasma, where low concentrations are expected.
Principle
The analyte and a stable-isotope labeled internal standard (IS) are extracted from the plasma matrix. Chromatographic separation is achieved using a reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
Data acquisition and processing software.
-
Internal Standard (IS): this compound-¹³C₂,¹⁵N (hypothetical, or a structurally similar compound if unavailable).
-
All reagents and materials as listed for the HPLC-UV method.
-
Human plasma (with anticoagulant).
2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 241.0 -> 197.0 (Quantifier), 241.0 -> 118.0 (Qualifier) IS: 244.0 -> 200.0 (Quantifier) |
| Source Parameters | Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C) |
2.3. Sample Preparation (Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (protein precipitation agent), vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity/Selectivity | No significant interfering peaks in blank plasma. | No interference observed from endogenous plasma components. |
| Linearity (r²) | ≥ 0.995 (weighted linear regression) | 0.998 over the range of 0.1-100 ng/mL. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8%. |
| Precision (% RSD) | Intra- and Inter-day precision ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5-8.2%, Inter-day: 5.1-9.5%. |
| LOD | - | 0.03 ng/mL. |
| LLOQ | Accuracy and precision criteria met. | 0.1 ng/mL. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | 0.92 - 1.08. |
| Recovery | Consistent and precise. | >85% for analyte and IS. |
Visualizations
Experimental Workflow
Caption: General Analytical Workflow for Quantification.
Method Validation Logic
Caption: Logic of Analytical Method Validation.
References
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific studies on the application of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in cancer cell line research. The following application notes and protocols are based on studies of structurally related imidazo[1,2-a]pyridine derivatives and are intended to serve as a general guide for researchers interested in this class of compounds.
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Structural modifications of the imidazo[1,2-a]pyridine scaffold have led to the development of potent molecules capable of inducing cell cycle arrest, apoptosis, and modulating key signaling pathways implicated in cancer.[1] These compounds have shown cytotoxic effects against a range of cancer cell lines, making them promising candidates for further investigation in drug development.[3][4][5]
Quantitative Data Summary
The cytotoxic activity of various imidazo[1,2-a]pyridine derivatives has been evaluated in multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below for comparative analysis.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |
| HB9 | A549 (Lung Cancer) | 50.56 | [2][6] |
| Cisplatin (Reference) | A549 (Lung Cancer) | 53.25 | [2][6] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [2][6] |
| Cisplatin (Reference) | HepG2 (Liver Carcinoma) | 54.81 | [2][6] |
| HB7 | A549 (Lung Cancer) | 53.40 | [2] |
| HB8 | A549 (Lung Cancer) | 53.73 | [2] |
| HB3 | HepG2 (Liver Carcinoma) | 54.09 | [2] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4][5] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 | [7] |
| Compound 18 | B16F10 (Melanoma) | 14.39 | [7] |
| Compound 14 | B16F10 (Melanoma) | 21.75 | [7] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 | [7] |
| Compound 11 | MCF-7 (Breast Cancer) | 20.47 | [7] |
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. One such pathway is the STAT3/NF-κB/iNOS/COX-2 axis, which plays a key role in inflammation and cancer.[1] Additionally, these compounds have been observed to induce apoptosis through the p53/Bax pathway.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the treated cells for 24 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on protein expression levels.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of the compound on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the imidazo[1,2-a]pyridine derivative for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 1-2 weeks, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the control.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various derivatives indicate significant cytotoxic activity against a range of cancer cell lines, mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. Further investigation into the structure-activity relationships of this class of compounds, including derivatives such as this compound, is warranted to explore their full therapeutic potential. The protocols outlined in this document provide a foundational framework for conducting such preclinical evaluations.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-a]pyridines in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This versatile scaffold has been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Notably, extensive research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent antiviral agents, exhibiting activity against a broad spectrum of viruses. These compounds have shown promise in inhibiting the replication of several clinically relevant viruses, such as human cytomegalovirus (HCMV), varicella-zoster virus (VZV), hepatitis C virus (HCV), influenza virus, and herpes simplex virus (HSV).[1][2][3] This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridines in antiviral research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
The antiviral efficacy of various imidazo[1,2-a]pyridine derivatives has been demonstrated against a range of viruses. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency and selectivity.
Table 1: Activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV)
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 4 | HCMV (AD-169) | Plaque Reduction Assay | 0.04 | >100 | >2500 | [4] |
| VZV (TK⁺) | Plaque Reduction Assay | 0.4 | >100 | >250 | [4] | |
| Compound 15 | HCMV (AD-169) | Plaque Reduction Assay | 0.06 | >100 | >1667 | [4] |
| VZV (TK⁺) | Plaque Reduction Assay | 0.5 | >100 | >200 | [4] | |
| Compound 21 | HCMV (AD-169) | Plaque Reduction Assay | 0.05 | >100 | >2000 | [4] |
| VZV (TK⁺) | Plaque Reduction Assay | 0.3 | >100 | >333 | [4] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Activity against Hepatitis C Virus (HCV)
| Compound | HCV Genotype | Assay | EC₅₀ (nM) | CC₅₀ (µM) | SI | Target | Reference |
| 1a | 1b | Replicon | <55 | >10 | >182 | NS4B | [5] |
| 1b | 1b | Replicon | <55 | >10 | >182 | NS4B | [5] |
| 21 | 1a | Replicon | <10 | >10 | >1000 | NS4B | [5] |
| 1b | Replicon | <10 | >10 | >1000 | NS4B | [5] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); NS4B: Non-structural protein 4B.
Table 3: Activity against Influenza A Virus
| Compound | Virus Strain | Assay | IC₅₀ (µM) | Target | Reference |
| A4 | A/PR/8/34 (H1N1) | Cell-based | 2.75 | Nucleoprotein | [6] |
| Oseltamivir-resistant A/H1N1/pdm09 | Cell-based | - | Nucleoprotein | [6] |
IC₅₀: 50% inhibitory concentration.
Table 4: Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Assay | EC₅₀ (µM) | Reference |
| Acyclovir | HSV-1 | Plaque Reduction Assay | ~1 | [1] |
| Compound series | HSV-1 | Plaque Reduction Assay | similar or better than acyclovir | [1] |
EC₅₀: 50% effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: General Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for evaluating the antiviral activity of compounds against plaque-forming viruses like HCMV and VZV.
1. Cell Preparation:
-
Seed human embryonic lung (HEL) fibroblasts in 24-well plates at a density of 2.5 x 10⁵ cells per well.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed (approximately 24-48 hours).
2. Virus Infection:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Infect the cells with the virus (e.g., HCMV AD-169 strain or VZV TK⁺ strain) at a multiplicity of infection (MOI) of 0.01 to 0.1 in a minimal volume of serum-free medium.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
3. Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium containing 2% fetal bovine serum (FBS).
-
After the virus adsorption period, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
4. Plaque Formation:
-
Overlay the cell monolayer with a medium containing 0.5% to 1% methylcellulose or another viscous agent to restrict virus spread and allow for the formation of distinct plaques.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for visible plaque formation (typically 7-14 days for HCMV).
5. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution of 10% formalin for at least 30 minutes.
-
Stain the cells with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%, using a dose-response curve.
Protocol 2: HCV Replicon Assay
This assay is used to assess the ability of compounds to inhibit HCV RNA replication in a cell-based system.
1. Cell Culture:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and G418 (a selection agent).
2. Compound Treatment:
-
Seed the replicon-containing cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds. Include appropriate vehicle controls.
3. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
4. Quantification of HCV RNA Replication:
-
HCV RNA replication can be quantified using several methods:
-
Luciferase Reporter Assay: If the replicon contains a luciferase reporter gene, cell lysates can be assayed for luciferase activity using a commercial kit. The luminescence signal is proportional to the level of replicon RNA.
-
Quantitative RT-PCR (qRT-PCR): Total RNA can be extracted from the cells, and the levels of HCV RNA can be quantified by qRT-PCR using specific primers and probes for the HCV genome.
-
5. Data Analysis:
-
Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value from the dose-response curve.
6. Cytotoxicity Assay:
-
In parallel, assess the cytotoxicity of the compounds on the same Huh-7 cells (without the replicon or in the presence of a replication inhibitor) using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC₅₀ value.
Protocol 3: Influenza Virus Nucleoprotein (NP) Aggregation Assay
This protocol is designed to identify compounds that induce the aggregation of influenza virus nucleoprotein, a known mechanism of action for some antiviral imidazo[1,2-a]pyridine derivatives.
1. Recombinant NP Expression and Purification:
-
Express and purify recombinant influenza A virus nucleoprotein (NP) from E. coli or another suitable expression system.
2. Compound Incubation:
-
In a 96-well plate, mix the purified recombinant NP with various concentrations of the test compounds in a suitable buffer (e.g., PBS).
-
Incubate the mixture at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
3. Detection of NP Aggregation:
-
NP aggregation can be measured by monitoring the increase in turbidity or light scattering of the solution.
-
Use a spectrophotometer or a plate reader to measure the absorbance at a wavelength where aggregated proteins scatter light (e.g., 340 nm or 405 nm).
4. Data Analysis:
-
Plot the absorbance values against the compound concentrations to determine the concentration at which NP aggregation is induced.
Mechanisms of Antiviral Action and Experimental Workflows
The antiviral activity of imidazo[1,2-a]pyridines can be attributed to their interaction with specific viral or host targets, leading to the disruption of the viral life cycle.
Inhibition of HCV Replication via NS4B Targeting
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of HCV replication by directly targeting the non-structural protein 4B (NS4B).[5] NS4B is an integral membrane protein that plays a crucial role in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for HCV RNA replication. By binding to NS4B, these compounds are thought to disrupt its function, thereby preventing the formation of the replication complex and inhibiting viral RNA synthesis.
Caption: Inhibition of HCV replication by targeting NS4B.
Disruption of Influenza Virus Replication by Targeting Nucleoprotein
Certain imidazo[1,2-a]pyrazine derivatives, structurally related to imidazo[1,2-a]pyridines, have been shown to inhibit influenza virus replication by targeting the viral nucleoprotein (NP).[6] NP is a multifunctional protein that encapsidates the viral RNA genome, forming ribonucleoprotein (RNP) complexes. These RNPs are essential for viral RNA transcription and replication. The antiviral compounds induce the oligomerization and aggregation of NP, which prevents its proper function and nuclear import, thereby disrupting the viral life cycle.[6]
Caption: Inhibition of influenza virus replication via NP targeting.
General Workflow for Antiviral Drug Discovery
The discovery and development of novel antiviral agents, including imidazo[1,2-a]pyridine derivatives, typically follow a structured workflow. This process begins with the synthesis of a compound library, followed by high-throughput screening to identify initial hits. Promising candidates then undergo further characterization to determine their potency, selectivity, and mechanism of action.
Caption: General workflow for antiviral drug discovery.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a promising class of antiviral agents with demonstrated activity against a variety of clinically significant viruses. Their amenability to chemical modification allows for the optimization of their potency and selectivity. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on this privileged scaffold. Further investigation into the mechanisms of action and the development of structure-activity relationships will be crucial for advancing these compounds into clinical candidates.
References
- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the successful crystallization of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. The following sections outline various crystallization methods, solvent screening strategies, and experimental workflows to obtain high-quality single crystals suitable for X-ray diffraction and other analytical techniques.
Overview of Crystallization Strategies
The crystallization of this compound can be approached using several standard techniques. The choice of method will depend on the quantity of material available, the desired crystal size, and the solubility characteristics of the compound in various solvents. The most common and effective methods include:
-
Slow Evaporation: This simple technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. The rate of cooling is a critical parameter for obtaining high-quality crystals.[1][2]
-
Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is allowed to equilibrate with a vapor of a less-soluble "anti-solvent," which gradually diffuses into the solution, reducing the compound's solubility and promoting crystallization.[3][4]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound's solution.[3]
Solvent Screening and Selection
The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol. For this compound, a range of polar and non-polar solvents should be screened.
Recommended Solvents for Screening:
-
Single Solvents:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Ethers (Tetrahydrofuran, Dioxane)
-
Esters (Ethyl acetate)
-
Nitriles (Acetonitrile)
-
Halogenated solvents (Dichloromethane)
-
Amides (Dimethylformamide)
-
Water
-
-
Mixed Solvents: Binary or even ternary solvent systems can be highly effective. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) until the solution becomes slightly turbid. For instance, a mixture of ethyl acetate and n-hexane has been noted for the recrystallization of a related bromoimidazo[1,2-a]pyridine derivative.
General Solvent Screening Protocol:
-
Place a small amount (5-10 mg) of this compound into several small vials.
-
Add a small volume (0.5-1.0 mL) of a different solvent to each vial.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the vial to determine if solubility increases with temperature.
-
For solvents in which the compound is soluble at elevated temperatures but poorly soluble at room temperature, slow cooling is a promising crystallization method.
-
For solvents in which the compound is highly soluble, they can be used as the "good" solvent in vapor diffusion or solvent layering techniques, paired with a "poor" solvent (anti-solvent) in which the compound is insoluble.
Data Presentation: Crystallization Parameters
The following table summarizes potential starting conditions for the crystallization of this compound based on general principles for related heterocyclic compounds. These parameters should be used as a starting point for optimization.
| Crystallization Method | Solvent System (Good Solvent:Anti-solvent) | Concentration Range (mg/mL) | Temperature (°C) | Expected Outcome |
| Slow Evaporation | Ethyl Acetate | 10 - 50 | Room Temperature | Small to medium-sized needles or plates |
| Acetonitrile | 10 - 40 | Room Temperature | Prismatic crystals | |
| Slow Cooling | Ethanol/Water | 20 - 100 (in hot solvent) | Start at 60-70, cool to RT, then 4 | Block-like or prismatic crystals |
| Dimethylformamide (DMF)/Water | 50 - 150 (in hot solvent) | Start at 80-90, cool to RT | Needles or rods | |
| Vapor Diffusion | Dichloromethane : Hexane | 5 - 20 | Room Temperature | Small, well-defined single crystals |
| Tetrahydrofuran (THF) : Pentane | 5 - 20 | Room Temperature | Small, well-defined single crystals | |
| Solvent Layering | Dimethylformamide (DMF) | 10 - 30 | Room Temperature | Crystals at the interface |
| Dichloromethane | 10 - 30 | Room Temperature | Crystals at the interface |
Experimental Protocols
Protocol 1: Slow Evaporation from a Single Solvent
-
Dissolve 20 mg of this compound in 2 mL of ethyl acetate in a small, clean vial. Gentle warming may be required to achieve complete dissolution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at room temperature.
-
Monitor the vial daily for crystal growth. Crystals are expected to form within 2-7 days.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and air-dry.
Protocol 2: Slow Cooling from a Mixed Solvent System
-
In a small flask, dissolve 50 mg of this compound in 5 mL of ethanol by heating the mixture to approximately 60°C.
-
Once fully dissolved, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in a Dewar flask containing warm water.[2]
-
Once the flask has reached room temperature, transfer it to a refrigerator (4°C) for 24 hours to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir solution of 1 mL of hexane in a well of a 24-well crystallization plate.
-
Dissolve 5 mg of this compound in 0.5 mL of dichloromethane to prepare the drop solution.
-
Pipette a 2 µL drop of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a hanging drop.[5]
-
Store the plate in a quiet, temperature-controlled environment.
-
Monitor for crystal growth in the drop over several days to weeks.
Visualizations
Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways in cancer cells. The diagram below illustrates a common pathway influenced by this class of compounds.
Caption: PI3K/AKT/mTOR and STAT3/NF-κB signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
The following diagram outlines a general workflow for developing a crystallization protocol for this compound.
Caption: General workflow for the crystallization of this compound.
References
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimycobacterial, anticancer, and antiviral activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the development of novel chemical entities.
Key Applications
The bifunctional nature of this compound, featuring a reactive bromide at the C6-position and a carboxylic acid at the C8-position, allows for sequential and site-selective modifications.
-
Suzuki-Miyaura Cross-Coupling: The C6-bromo substituent serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl groups. This is a powerful strategy for expanding chemical diversity and modulating the physicochemical properties of the core scaffold.
-
Amide Bond Formation: The C8-carboxylic acid is readily converted to amides using standard coupling reagents. This functionalization is crucial for mimicking peptide bonds and introducing diverse side chains that can interact with biological targets. Derivatives of imidazo[1,2-a]pyridine-8-carboxamides have shown promise as potent antimycobacterial agents.[3]
-
Kinase Inhibitor Scaffolding: The imidazo[1,2-a]pyridine core is a key component of various kinase inhibitors, including those targeting the PI3K/Akt signaling pathway.[4][5] The ability to functionalize both the 6- and 8-positions allows for the synthesis of libraries of compounds for screening against various kinases.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methodologies for related compounds. The synthesis begins with the commercially available 5-bromo-2,3-diaminopyridine.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine
This procedure is adapted from a known synthesis of the target amine.[6]
-
Reaction:
-
To a solution of bromoacetaldehyde diethyl acetal (15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL), add concentrated hydrochloric acid (0.3 mL) at room temperature.
-
Reflux the mixture for 30 minutes.
-
Cool the mixture to room temperature and carefully add sodium bicarbonate (30.8 mmol).
-
Add a solution of 5-bromo-2,3-diaminopyridine (7.7 mmol) in 2:1 dioxane/water (15 mL) dropwise.
-
Stir the resulting mixture under reflux for 14 hours.
-
Cool to room temperature, dilute with 1 M sodium hydroxide solution (30 mL), and extract with dichloromethane (3 x 35 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromoimidazo[1,2-a]pyridin-8-amine.
-
Step 2: Conversion of Amine to Carboxylic Acid via Sandmeyer Reaction
This is a standard procedure for the conversion of an aromatic amine to a carboxylic acid.
-
Reaction:
-
Suspend 6-bromoimidazo[1,2-a]pyridin-8-amine (1.0 eq) in a solution of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The resulting nitrile can be isolated and then hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Acidify the reaction mixture to precipitate the this compound, which can be purified by recrystallization.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of the 6-bromo position with an arylboronic acid.
-
Reaction:
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Add a solvent mixture, for example, dioxane/ethanol.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-aryl-imidazo[1,2-a]pyridine-8-carboxylic acid.
-
Protocol 3: Amide Coupling of this compound
This protocol outlines the formation of an amide bond at the C8-position using a common coupling agent.
-
Reaction:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Data Presentation
The following tables provide representative data for reactions involving the imidazo[1,2-a]pyridine scaffold, based on published literature for analogous compounds.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | Estimate: 70-90% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | Estimate: 65-85% |
| 3 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)imidazo[1,2-a]pyridine-8-carboxylic acid | Estimate: 60-80% |
| 4 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-8-carboxylic acid | Estimate: 50-75% |
| Yields are estimated based on similar reactions reported in the literature. |
Table 2: Representative Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Product | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | N-Benzyl-6-bromoimidazo[1,2-a]pyridine-8-carboxamide | Estimate: 80-95% |
| 2 | Morpholine | EDC/HOBt | (6-Bromoimidazo[1,2-a]pyridin-8-yl)(morpholino)methanone | Estimate: 75-90% |
| 3 | Aniline | T3P | N-Phenyl-6-bromoimidazo[1,2-a]pyridine-8-carboxamide | Estimate: 70-85% |
| 4 | (S)-Methyl prolinate | PyBOP/DIPEA | Methyl (S)-1-(6-bromoimidazo[1,2-a]pyridine-8-carbonyl)prolinate | Estimate: 75-90% |
| Yields are estimated based on standard amide coupling methodologies. |
Table 3: Biological Activity of Related Imidazo[1,2-a]pyridine-8-carboxamides
| Compound Analogue | Target | Activity | Reference |
| Imidazo[1,2-a]pyridine-8-carboxamide series | Mycobacterium tuberculosis | MIC values in the low µg/mL range | [3] |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα | IC₅₀ values in the nanomolar range | [4] |
| Data is for structurally related compounds and serves as a guide for potential applications. |
Visualizations
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for this compound.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the imidazo[1,2-a]pyridine core?
A1: The most prevalent and versatile method for synthesizing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1] This reaction typically involves the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring.[1][2] Variations of this method include using microwave irradiation or green solvents like lemon juice to improve reaction times and yields.[3]
Q2: What are the key starting materials for synthesizing this compound?
A2: Based on the standard cyclocondensation route, the primary starting materials would be:
-
A substituted 2-aminopyridine: Specifically, 2-amino-5-bromopyridine-3-carboxylic acid or its corresponding ester (e.g., ethyl or methyl ester) to introduce the bromine at position 6 and the carboxylic acid/ester at position 8.
-
An α-halocarbonyl equivalent: A two-carbon electrophile such as chloroacetaldehyde or bromoacetaldehyde is commonly used to form the imidazole ring.[4][5][6]
Q3: Are there alternative strategies if the primary route fails?
A3: Yes, several other strategies have been developed for imidazo[1,2-a]pyridine synthesis. These include transition metal-catalyzed reactions, multi-component reactions (like the Groebke–Blackburn–Bienaymé reaction), and metal-free protocols.[2][7][8] For instance, if functionalizing the core is difficult, one could synthesize a 6-bromo-8-iodoimidazo[1,2-a]pyridine intermediate and then perform a subsequent carbonylation or carboxylation reaction at the 8-position.[4][9]
Synthesis and Optimization
General Reaction Pathway
The synthesis of this compound typically follows the pathway illustrated below, involving the cyclocondensation of a substituted 2-aminopyridine with an α-haloaldehyde.
Caption: General Synthesis Pathway for the Target Compound.
Detailed Experimental Protocol
This protocol is an adapted procedure based on common methods for imidazo[1,2-a]pyridine synthesis.[4][6]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-bromopyridine-3-carboxylic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.[6]
-
Addition of Reagents: Add 1.5 to 2 equivalents of an α-haloaldehyde (e.g., a 40% aqueous solution of chloroacetaldehyde) to the mixture.[5] If the starting material is a free acid, a base like sodium bicarbonate may be required to facilitate the reaction.[5][10]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) for 4 to 24 hours.[6][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Dilute the residue with water and adjust the pH to be neutral or slightly basic with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[10][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the final product.[5][11]
Troubleshooting Guide
Q4: My reaction yield is very low. What are the most common causes?
A4: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following areas can help identify the root cause.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues leading to low product yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Q5: How do I choose the optimal solvent and base for the cyclocondensation?
A5: The choice of solvent and base is critical and can significantly impact reaction rate and yield. Polar protic solvents like ethanol often give good results by facilitating the nucleophilic attack and subsequent cyclization.[4] However, in some cases, aprotic polar solvents like DMF may be used.[1] The base neutralizes the HBr or HCl generated during the reaction; common choices include sodium bicarbonate, triethylamine, or DBU.[4][10]
The optimal conditions often need to be determined empirically. The table below summarizes the effect of different parameters based on related syntheses.
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Considerations |
| Solvent | Ethanol[4][6] | Acetonitrile[4] | DMF[1] | Ethanol often improves yield over acetonitrile.[4] DMF is a high-boiling solvent useful for less reactive substrates.[12] |
| Base | NaHCO₃ / Na₂CO₃[5][10] | Et₃N (Triethylamine)[4] | DBU | Mild inorganic bases are common. Organic bases like Et₃N or DBU can be used, but may require different temperature profiles.[4] |
| Temperature | Room Temp | 50 °C[5] | 100-120 °C (Reflux)[4][6] | Higher temperatures increase reaction rate but can also lead to side product formation or decomposition.[12] Start with milder conditions. |
| Atmosphere | Air | Inert (N₂ or Ar) | - | While not always required, running the reaction under an inert atmosphere can prevent oxidative side reactions.[12] |
Q6: I am observing multiple spots on my TLC plate. What are the likely side products?
A6: The formation of multiple products is a common issue. Potential side reactions include:
-
Polymerization: The α-haloaldehyde can self-polymerize, especially under basic conditions.
-
Incomplete Cyclization: The intermediate formed after the initial N-alkylation may not fully cyclize, leaving an open-chain species.
-
Decarboxylation: If the reaction is run at a very high temperature, the carboxylic acid group at the 8-position could potentially be lost.
-
Solvent-Related Byproducts: In some cases, solvents like DMF can decompose at high temperatures in the presence of a catalyst, leading to impurities.[4]
To mitigate these, consider lowering the reaction temperature, slowly adding the α-haloaldehyde to the reaction mixture, or changing the solvent or base to find milder conditions.[12]
Parameter Interdependency Diagram
Understanding how different experimental parameters influence the reaction can guide optimization efforts.
Caption: Interplay of reaction parameters affecting final yield.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. 6-Bromoimidazo[1,2-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
- 11. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Brominated Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of brominated imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Incomplete separation of the desired brominated product from starting materials or non-brominated imidazo[1,2-a]pyridine.
-
Question: My column chromatography is not effectively separating my brominated product from the unreacted starting material. What can I do?
-
Answer:
-
Optimize the Solvent System: The polarity difference between the brominated product and the starting material might be small. A shallow gradient or isocratic elution with a fine-tuned solvent system is crucial. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and gradually increase the polarity.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) which can offer different selectivity.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique to remove more soluble impurities like the starting material. Experiment with different solvent systems to find one in which the product has high crystallinity and the impurities remain in the mother liquor.
-
Issue 2: Difficulty in separating regioisomers (e.g., 3-bromo vs. di-bromo isomers).
-
Question: I have a mixture of mono- and di-brominated imidazo[1,2-a]pyridines that are co-eluting during column chromatography. How can I separate them?
-
Answer:
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC is often more effective than standard flash chromatography due to its higher resolution.
-
Flash Chromatography with High-Resolution Silica: Using smaller particle size silica gel for flash chromatography can improve the separation of closely eluting compounds.
-
Solvent System Modification: The addition of a small amount of a third solvent to your mobile phase can sometimes alter the selectivity and improve the resolution of isomers.
-
Reaction Optimization: Revisit the bromination reaction conditions. Lowering the temperature, using a milder brominating agent, or reducing the reaction time can sometimes minimize the formation of di-brominated byproducts.[1]
-
Issue 3: The purified brominated imidazo[1,2-a]pyridine appears to be unstable and degrades upon storage.
-
Question: My purified brominated product is showing signs of degradation over time. How can I improve its stability?
-
Answer:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., -20 °C). Halogenated compounds can be light-sensitive.[2]
-
Solvent Removal: Ensure all residual acidic or basic impurities from the chromatography or reaction work-up are removed, as they can catalyze degradation. This can be achieved by thorough drying under high vacuum.
-
Purity: Highly pure compounds are generally more stable. If minor impurities are present, they might be contributing to the degradation. Consider a final purification step like recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of brominated imidazo[1,2-a]pyridines?
A1: Common impurities include unreacted starting materials (2-aminopyridine derivatives and α-bromoketones), non-brominated imidazo[1,2-a]pyridine, regioisomers (if the substitution pattern allows), and di-brominated or poly-brominated products.[1] The choice of brominating agent and reaction conditions significantly influences the impurity profile.[3][4]
Q2: Which chromatographic method is generally most effective for the purification of these compounds?
A2: Flash column chromatography using silica gel is the most commonly reported and effective method for the initial purification of brominated imidazo[1,2-a]pyridines.[5][6][7] For very challenging separations of isomers, preparative HPLC may be necessary.
Q3: Can I use recrystallization for purification?
A3: Yes, if your brominated imidazo[1,2-a]pyridine is a solid, recrystallization is an excellent purification technique, especially for removing small amounts of impurities after chromatography. The choice of solvent is critical for obtaining high purity and yield.
Q4: How can I confirm the regiochemistry of my purified brominated imidazo[1,2-a]pyridine?
A4: The regiochemistry of substitution can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation).[1] For example, in a 2-substituted imidazo[1,2-a]pyrazine, a correlation between the protons and carbons at the 3- and 5-positions would be observed, which would be absent in the 3-substituted isomer.[1]
Quantitative Data
The following table summarizes the isolated yields of various brominated imidazo[1,2-a]pyridines after purification, as reported in the literature. This data can provide a benchmark for expected yields in similar synthetic routes.
| Compound | Purification Method | Isolated Yield (%) | Reference |
| 3-bromo-2-phenylimidazo[1,2-a]pyridine | Column Chromatography | 92 | [3] |
| 3-bromo-2-(p-tolyl)imidazo[1,2-a]pyridine | Column Chromatography | 89 | [3] |
| 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Column Chromatography | 91 | [3] |
| 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Column Chromatography | 85 | [3] |
| 3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine | Column Chromatography | 88 | [3] |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of brominated imidazo[1,2-a]pyridines. The specific solvent system and gradient will need to be optimized for each compound.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Adsorb the dissolved crude product onto a small amount of silica gel.
-
Dry the silica-adsorbed sample under vacuum to a free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column with silica gel in the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
-
Loading and Elution:
-
Carefully load the dried, silica-adsorbed sample onto the top of the packed column.
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified brominated imidazo[1,2-a]pyridine.
-
Visualizations
Workflow for Synthesis and Purification of Brominated Imidazo[1,2-a]pyridines
Caption: Workflow for the synthesis and purification of brominated imidazo[1,2-a]pyridines.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of imidazo[1,2-a]pyridines. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproduct formation in their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, focusing on the most common synthetic routes. Each guide provides potential causes for the observed issue and suggests corrective actions.
Method 1: Condensation of 2-Aminopyridines with α-Haloketones
This classical method, while widely used, can be prone to side reactions if not properly controlled.
Problem: Low yield of the desired imidazo[1,2-a]pyridine and presence of significant impurities.
| Potential Cause | Observed Byproduct(s) | Proposed Solution(s) |
| Incomplete cyclization | Uncyclized N-phenacyl-2-aminopyridinium salt | - Increase reaction temperature or prolong reaction time.- Ensure the base (e.g., NaHCO₃, K₂CO₃) is present in sufficient quantity and is adequately mixed. |
| Self-condensation of α-haloketone | Diketone or other complex condensation products | - Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine.- Maintain a lower reaction temperature during the initial addition phase. |
| Reaction with solvent | Solvent adducts, particularly with nucleophilic solvents. | - Use a non-nucleophilic solvent such as dioxane, toluene, or acetonitrile.- Ensure the solvent is dry, as water can lead to hydrolysis of the α-haloketone. |
| Formation of bis-adduct | Dimerized or polymerized products from the reaction of the product with starting materials. | - Use a slight excess of the 2-aminopyridine to ensure complete consumption of the α-haloketone.- Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed. |
Experimental Protocol: Typical procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL), add sodium bicarbonate (1.5 mmol).
-
Slowly add a solution of 2-bromoacetophenone (1.0 mmol) in ethanol (5 mL) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Method 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This powerful one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide. While efficient, the complexity of the reaction can lead to specific byproducts.
Problem: Formation of multiple products and difficulty in purification.
| Potential Cause | Observed Byproduct(s) | Proposed Solution(s) |
| Side reaction of the isocyanide | Isocyanide dimers or polymers; products from the reaction of isocyanide with the solvent or catalyst. | - Use high-purity isocyanide.- Add the isocyanide slowly to the reaction mixture.- Choose a non-reactive solvent. |
| Formation of an aminal | Aminal formed from the reaction of the aldehyde with two equivalents of 2-aminopyridine. | - Use a stoichiometric amount or a slight excess of the aldehyde.- Ensure efficient mixing to promote the three-component reaction over the two-component side reaction. |
| Incomplete reaction | Unreacted starting materials or intermediate imine. | - Increase the concentration of the catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃).- Increase the reaction temperature or use microwave irradiation to drive the reaction to completion. |
| Post-cyclization reactions | Rearrangement or degradation of the imidazo[1,2-a]pyridine product under acidic conditions. | - Neutralize the reaction mixture promptly after completion.- Use a milder catalyst or reduce the catalyst loading. |
Experimental Protocol: General procedure for the GBB reaction
-
In a sealed tube, dissolve the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL).
-
Add the catalyst, for example, scandium(III) triflate (0.1 mmol).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Method 3: Copper-Catalyzed Aerobic Oxidative Cyclization
This method often involves the reaction of a 2-aminopyridine with a ketone or alkyne in the presence of a copper catalyst and an oxidant (often air or oxygen).
Problem: Inconsistent reaction rates and formation of oxidized byproducts.
| Potential Cause | Observed Byproduct(s) | Proposed Solution(s) |
| Over-oxidation | N-oxide of the 2-aminopyridine or the imidazo[1,2-a]pyridine product. | - Reduce the oxygen flow rate or use air instead of pure oxygen.- Decrease the reaction temperature.- Add the oxidant slowly or use a milder oxidizing agent. |
| Homocoupling of alkyne | Di-alkyne byproduct (in reactions involving alkynes). | - Use a slight excess of the 2-aminopyridine.- Add the alkyne slowly to the reaction mixture.- Optimize the catalyst system; some ligands can suppress homocoupling. |
| Catalyst deactivation | Incomplete conversion. | - Ensure all reagents and solvents are of high purity.- Use a higher catalyst loading or add a co-catalyst if applicable.- Degas the solvent and reagents before starting the reaction to remove potential catalyst poisons. |
| Formation of amides | Amide byproducts from the cleavage of ketones. | - This is an inherent potential side reaction with some substrates. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization pathway. |
Experimental Protocol: General procedure for copper-catalyzed synthesis
-
To a reaction flask, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol).
-
Add the solvent (e.g., DMSO, 5 mL).
-
Stir the mixture under an atmosphere of air (e.g., using a balloon) or bubble air through the solution.
-
Heat the reaction to the desired temperature (e.g., 120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water to remove the DMSO and catalyst.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction to form an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone is very slow and gives a poor yield. What can I do?
A1: Several factors could be at play. First, ensure your reagents are pure and the solvent is anhydrous, as water can interfere with the reaction. The choice of base is also critical; a stronger base like potassium carbonate may be more effective than sodium bicarbonate. Increasing the reaction temperature can also significantly improve the rate and yield. Finally, consider the electronic nature of your substrates. Electron-donating groups on the 2-aminopyridine generally accelerate the reaction, while electron-withdrawing groups can slow it down.
Q2: In the Groebke–Blackburn–Bienaymé reaction, I am observing a significant amount of a byproduct with a mass corresponding to the aldehyde and two molecules of the 2-aminopyridine. What is this and how can I avoid it?
A2: This byproduct is likely an aminal, formed by the reaction of the aldehyde with two equivalents of the 2-aminopyridine. This side reaction competes with the desired three-component reaction. To minimize its formation, try adding the aldehyde slowly to the mixture of the 2-aminopyridine and catalyst. Ensuring a stoichiometric or slight excess of the isocyanide can also help to favor the GBB pathway. Efficient stirring is important to ensure all components react together.
Q3: During my copper-catalyzed synthesis, the reaction mixture turns very dark, and I isolate a complex mixture of products. What is happening?
A3: A dark reaction mixture can indicate catalyst decomposition or the formation of polymeric byproducts. Ensure that your starting materials and solvent are free of impurities that could poison the catalyst. Over-oxidation can also lead to degradation of the starting materials and product. Try running the reaction under an atmosphere of air instead of pure oxygen, or at a lower temperature. If you are using an alkyne, homocoupling (Glaser coupling) can be a significant side reaction, leading to a complex product mixture. Adjusting the catalyst system or ligand may be necessary to suppress this.
Q4: How can I effectively purify my imidazo[1,2-a]pyridine product?
A4: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. For more polar byproducts, a different stationary phase like alumina might be beneficial. In some cases, recrystallization from a suitable solvent system can provide highly pure material. If your product is basic, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
Q5: I suspect the formation of an N-oxide byproduct in my reaction. How can I confirm this and remove it?
A5: N-oxides can often be identified by mass spectrometry, as they will have a mass 16 units higher than the parent compound. In the ¹H NMR spectrum, the protons on the pyridine ring adjacent to the N-oxide will be shifted downfield. N-oxides are generally more polar than their parent imidazo[1,2-a]pyridines, so they can often be separated by column chromatography with a more polar eluent. Alternatively, N-oxides can sometimes be reduced back to the parent heterocycle using a mild reducing agent like PCl₃ or PPh₃.
optimizing reaction conditions for imidazo[1,2-a]pyridine cyclization
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?
A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine scaffold typically involve the condensation of a 2-aminopyridine derivative with a carbonyl compound or an equivalent. Common reaction partners include α-haloketones, aldehydes, ketones, and alkynes.[1][2][3] Multicomponent reactions involving 2-aminopyridines, aldehydes, and isonitriles are also widely employed.[3]
Q2: I am observing low to no product yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is crucial. For instance, some reactions proceed well at room temperature, while others require heating.[4][5]
-
Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., using copper or palladium), ensure the catalyst is not deactivated. The choice of ligand and the oxidation state of the metal are also critical.[6] For non-metal catalyzed reactions, the choice and concentration of the catalyst (e.g., iodine) are important.[4][7]
-
Starting Material Quality: Impurities in your 2-aminopyridine or carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to the atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield. Conversely, some aerobic oxidative couplings require the presence of air or oxygen.[8]
Q3: I am struggling with the purification of my imidazo[1,2-a]pyridine product. What are some common strategies?
A3: Purification can be challenging due to the nature of the product and potential side products. Standard purification techniques include:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to obtain highly pure material.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction to remove non-basic impurities.
Q4: Can I run the imidazo[1,2-a]pyridine synthesis under green chemistry conditions?
A4: Yes, several eco-friendly methods have been developed. These include using water as a solvent, employing ultrasound irradiation, or utilizing biodegradable catalysts like thiamine hydrochloride.[2][8] For example, an efficient synthesis has been reported using a Cu(II)-ascorbate catalyst in an aqueous micellar medium.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the imidazo[1,2-a]pyridine cyclization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive catalyst.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Poor quality of reagents or solvent. | 1. Use fresh catalyst or a different catalyst system.2. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).3. Monitor the reaction by TLC to determine the optimal reaction time.4. Purify starting materials and use dry solvents. |
| Formation of Multiple Products/Side Reactions | 1. Lack of regioselectivity.2. Competing reaction pathways.3. Decomposition of starting materials or product. | 1. Modify the substituents on the starting materials to direct the regioselectivity.2. Adjust the reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired pathway.3. Run the reaction at a lower temperature or for a shorter duration. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction or carefully evaporate the solvent.2. Add brine to break the emulsion or filter through celite.3. Optimize the chromatography conditions (e.g., change the eluent polarity, use a different stationary phase). |
| Inconsistent Yields | 1. Sensitivity to air or moisture.2. Variability in reagent quality.3. Inconsistent heating. | 1. Run the reaction under an inert atmosphere.2. Use reagents from the same batch or re-purify them before use.3. Use an oil bath or a heating mantle for consistent temperature control. |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis in Aqueous Micellar Media
This protocol is adapted from a method utilizing a Cu(II)-ascorbate catalyst.[9]
-
Preparation of the Reaction Mixture: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of water and stir vigorously for 5 minutes.
-
Addition of Reagents: To the aqueous solution, add the 2-aminopyridine derivative (1 mmol), the aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Addition of Alkyne: Finally, add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 6–16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Iodine-Catalyzed Ultrasound-Assisted Synthesis
This protocol is based on a method for the synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives.[7]
-
Initial Reaction: In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.
-
Ultrasound Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Addition of Further Reagents: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
-
Ultrasound Irradiation (Step 2): Irradiate the resulting mixture again using ultrasound at room temperature for 30 minutes.
-
Workup and Purification: Upon completion of the reaction, follow a standard aqueous workup and purify the product by recrystallization or column chromatography.
Visual Guides
Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
stability issues of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in solution
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. While specific experimental stability data for this compound in various solutions is not extensively documented in publicly available literature, this guide offers troubleshooting advice, frequently asked questions, and experimental protocols based on the general chemical properties of the imidazo[1,2-a]pyridine scaffold and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1:
-
Solid Form: As a solid, the compound is expected to be relatively stable. It should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (e.g., 4°C or -20°C for long-term storage).
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage in solution is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Solutions should be stored at -20°C or -80°C and protected from light. The choice of solvent is critical and should be validated for stability.
Q2: What solvents are recommended for dissolving this compound?
A2: The solubility of this compound is not widely reported. For initial trials, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating stock solutions of similar heterocyclic compounds. For aqueous buffers, the carboxylate group's solubility will be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. It is crucial to experimentally determine the solubility and stability in your specific buffer system.
Q3: What are the potential mechanisms of degradation for this molecule in solution?
A3: While specific degradation pathways are not documented, similar heterocyclic carboxylic acids can be susceptible to:
-
Decarboxylation: The loss of the carboxylic acid group as CO2, which can be promoted by heat or certain pH conditions.
-
Photodecomposition: Exposure to UV or high-intensity light can lead to degradation. The bromo-substituent and the aromatic system can be susceptible to photolytic cleavage or rearrangement.
-
pH-dependent Hydrolysis or Ring Opening: Extreme pH conditions (highly acidic or basic) can potentially lead to the hydrolysis of functionalities or cleavage of the imidazo[1,2-a]pyridine ring system.
-
Oxidation: The electron-rich heterocyclic ring may be susceptible to oxidation, especially in the presence of reactive oxygen species.
Q4: How can I monitor the stability of my solution over time?
A4: The most common method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). By analyzing the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) and under different storage conditions (e.g., room temperature, 4°C, protected from light), you can quantify the parent compound and detect the appearance of any degradation products.
Troubleshooting Guide
Q: My solution of this compound is changing color. What could be the cause?
A: A color change often indicates a chemical transformation. This could be due to oxidation or the formation of a conjugated degradation product.
-
Troubleshooting Steps:
-
Protect the solution from light.
-
If in an aqueous buffer, check the pH and consider if a pH shift has occurred.
-
If using a solvent like DMSO, ensure it is of high purity and anhydrous, as impurities can cause degradation.
-
Analyze the solution by HPLC or LC-MS to identify any new peaks that correspond to degradation products.
-
Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged solution. What are they?
A: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use mass spectrometry to determine the molecular weight of the impurities. A mass loss of 44 Da could suggest decarboxylation.
-
Hypothesize degradation pathways: Based on the molecular weights, consider potential reactions such as decarboxylation, debromination, or hydrolysis.
-
Perform forced degradation studies: Expose the compound to stress conditions (e.g., high heat, strong acid/base, UV light, oxidation) to see if you can intentionally generate the same unknown peaks. This can help in identifying the degradation products.
-
Q: The biological activity of my compound solution is decreasing over time. How can I investigate this?
A: A loss of potency is a strong indicator of compound instability.
-
Troubleshooting Steps:
-
Confirm compound integrity: Use HPLC to quantify the concentration of the parent compound in the aged solution. A decrease in the main peak area would confirm degradation.
-
Correlate chemical stability with biological activity: Perform a time-course experiment where you measure both the chemical purity (by HPLC) and the biological activity of the solution at multiple time points.
-
Re-evaluate storage conditions: If instability is confirmed, prepare fresh solutions and investigate more protective storage conditions (e.g., lower temperature, different solvent, addition of antioxidants, protection from light).
-
Data Presentation
As no specific quantitative data is available, the following table is a template for researchers to record their own stability study findings.
Table 1: Example Stability Data for this compound in DMSO
| Time Point (hours) | Storage Condition | % Parent Compound Remaining (by HPLC Area) | Appearance of Degradation Products (% of Total Area) | Solution Appearance |
| 0 | -20°C, Dark | 100% | 0% | Clear, Colorless |
| 24 | -20°C, Dark | 99.5% | 0.5% | Clear, Colorless |
| 24 | 4°C, Dark | 98.2% | 1.8% | Clear, Colorless |
| 24 | Room Temp, Light | 85.1% | 14.9% | Pale Yellow |
| 24 | Room Temp, Dark | 92.5% | 7.5% | Faint Yellow |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment using HPLC-UV
-
Objective: To assess the stability of this compound in a chosen solvent over 48 hours at different temperatures.
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a UV detector and a suitable C18 column.
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, benchtop at room temperature).
-
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 10 mM in DMSO).
-
Immediately analyze an aliquot of this stock solution by HPLC to get the t=0 measurement. This serves as the 100% reference.
-
Dispense aliquots of the stock solution into several vials.
-
Store the vials under different conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature exposed to ambient light).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the t=0 sample.
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at t=0. Note the area of any new peaks that appear.
-
Protocol 2: Preliminary Solubility Assessment
-
Objective: To estimate the solubility of this compound in various solvents.
-
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS pH 7.4, DMSO, ethanol).
-
Vortex mixer and/or sonicator.
-
Microcentrifuge.
-
-
Procedure:
-
Weigh out a small, precise amount of the solid compound (e.g., 1 mg) into several vials.
-
To each vial, add a small, precise volume of a different solvent to achieve a high target concentration (e.g., 100 µL to make a 10 mg/mL mixture).
-
Vortex the vials vigorously for 2-5 minutes. If solid remains, sonicate for 10-15 minutes.
-
Visually inspect for any undissolved solid. If the compound has completely dissolved, it is soluble at that concentration.
-
If solid remains, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully remove a sample of the supernatant and analyze its concentration by a suitable method (e.g., HPLC with a calibration curve, or UV-Vis spectroscopy if the molar absorptivity is known). This concentration represents the approximate solubility in that solvent.
-
Visualizations
Caption: Troubleshooting workflow for investigating solution instability.
Caption: Hypothetical decarboxylation of the parent compound.
Caption: Workflow for conducting a short-term stability study.
Technical Support Center: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. The following sections offer detailed experimental protocols and address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as derivatives of 2-aminopyridine, and byproducts from side reactions. Depending on the synthetic route, these may include regioisomers formed during the cyclization step or decarboxylated analogues. Incomplete bromination can also result in the presence of the non-brominated parent compound.
Q2: What is the first step I should take to assess the purity of my sample?
A2: The initial step should be to analyze your crude product using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC will give you a qualitative idea of the number of components in your mixture, while NMR can help identify the main compound and provide clues about the nature of the impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are typically recrystallization, flash column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.
Q4: How does the carboxylic acid functional group influence the purification strategy?
A4: The carboxylic acid group is polar and acidic. This allows for purification by acid-base extraction, where the compound can be selectively moved between aqueous and organic phases. In chromatography, the acidity can cause streaking on silica gel, which can be mitigated by adding a small amount of a volatile acid to the eluent.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A: This indicates that the solvent is not polar enough. You can either try a more polar solvent or use a solvent mixture. For example, if your compound is suspended in hot ethyl acetate, you can add a more polar solvent like methanol or ethanol dropwise until it dissolves.
Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Using a larger volume of solvent.
-
Slowing down the cooling process (e.g., letting the flask cool to room temperature before placing it in an ice bath).
-
Using a solvent system with a lower boiling point.
Q: No crystals are forming even after the solution has cooled. What are my options?
A: To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
Reduce the volume of the solvent by evaporation and allow it to cool again.
-
Place the solution in a colder environment, such as a freezer.
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. How can I get sharp bands?
A: Streaking of carboxylic acids on silica gel is common due to their acidic nature. To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[1] This will suppress the deprotonation of your carboxylic acid, leading to sharper bands.
Q: I am not getting good separation between my product and an impurity. What should I try?
A: To improve separation:
-
Optimize the eluent system: Use TLC to screen different solvent mixtures. A less polar eluent will generally result in better separation for polar compounds.
-
Use a finer mesh silica gel: This increases the surface area and can improve resolution.
-
Adjust the column dimensions: A longer, thinner column can provide better separation for difficult-to-separate mixtures.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the compound just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Polarity | Rationale |
| Water | High | Has been used for similar bromoimidazo[1,2-a]pyridine derivatives.[2] |
| Ethanol | High | A common solvent for moderately polar organic compounds.[3] |
| Acetic Acid | High | Often a good solvent for carboxylic acids.[4] |
| Ethyl Acetate / Hexane | Medium | A less polar solvent system that can be effective if the impurities are highly polar. |
| Acetone / Hexane | Medium | Another common mixed solvent system for recrystallization.[5] |
| Tetrahydrofuran / Hexane | Medium | A useful alternative to ethyl acetate or acetone mixtures.[5] |
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound using flash column chromatography on silica gel.
Methodology:
-
Eluent Selection: Use TLC to determine a suitable eluent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. Remember to add 0.1-1% acetic or formic acid to the eluent.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions as the eluent drips from the bottom of the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Polarity | Comments |
| Dichloromethane / Methanol | High | A standard system for polar compounds. Start with a low percentage of methanol and gradually increase it. |
| Ethyl Acetate / Hexane | Medium | A common system for a wide range of polarities. |
| Chloroform / Methanol / Acetic Acid | High | The addition of acetic acid is crucial for good peak shape. |
Protocol 3: Acid-Base Extraction
This method is ideal for separating the acidic product from neutral or basic impurities.
Methodology:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer.
-
Separate the aqueous layer. Wash it once or twice with the organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a concentrated acid like hydrochloric acid (HCl) until the product precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the pure product under vacuum.
Visualizations
Caption: General workflow for purity enhancement.
Caption: Troubleshooting guide for recrystallization.
Caption: Workflow for acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Degradation Pathways for Imidazo[1,2-a]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. It addresses common issues encountered during experimental studies of their degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound is showing significant degradation under alkaline conditions. What is the likely degradation pathway?
A1: Imidazo[1,2-a]pyridine compounds, particularly those with an acetamide side chain like zolpidem, are susceptible to base-catalyzed hydrolysis.[1] The amide bond is cleaved, leading to the formation of a carboxylic acid derivative. For zolpidem, this primary degradation product is 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, commonly referred to as "zolpacid".[1][2] The degradation is often accelerated at higher temperatures.[1]
Q2: I'm observing degradation of my compound in solution even when stored in the dark. What could be the cause?
A2: If photolytic degradation is ruled out, consider the possibility of hydrolysis. The stability of imidazo[1,2-a]pyridines in solution is pH-dependent. Acid-catalyzed hydrolysis can also occur, often leading to the same primary degradant as base hydrolysis, though the reaction rates may differ.[1] For instance, zolpidem shows instability in acidic solutions, forming zolpacid.[1]
Q3: My forced degradation study under photolytic conditions is yielding multiple degradation products. Is this expected?
A3: Yes, this is expected for imidazo[1,2-a]pyridine compounds. When in solution, these compounds can be sensitive to light.[1] Forced degradation studies on zolpidem have identified several photolytic degradation products, including oxozolpidem, zolpaldehyde, and zolpyridine.[1][3] The formation of multiple products is due to the complex photochemical reactions that can occur.
Q4: I am working on the in vivo stability of an imidazo[1,2-a]pyrimidine derivative and observing rapid metabolism. What enzyme system might be responsible?
A4: The imidazo[1,2-a]pyrimidine moiety is known to be rapidly metabolized by aldehyde oxidase (AO).[4] This enzyme catalyzes the oxidation of the heterocyclic ring system.[4] If you are encountering rapid in vivo clearance, AO-mediated metabolism is a primary suspect. Strategies to mitigate this include altering the heterocycle or blocking the reactive site.[4]
Q5: I am having trouble achieving a good mass balance in my forced degradation study. What are some common reasons for this?
A5: Achieving a good mass balance, where the sum of the assay value of the parent drug and the levels of all degradation products is close to 100%, can be challenging.[5] Potential reasons for poor mass balance include the formation of non-UV active or volatile degradation products that are not detected by standard HPLC-UV methods, or degradants that are not eluted from the HPLC column.[5] It is also possible that the response factors of the degradation products differ significantly from that of the parent compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Possible Cause 1: Contamination
-
Troubleshooting Step: Analyze a blank sample (solvent without the compound) to check for contaminants in the solvent or from the experimental setup. Ensure all glassware is scrupulously clean.
Possible Cause 2: Degradation from Excipients (for formulated products)
-
Troubleshooting Step: If working with a formulation, run a stability study on the placebo (all excipients without the active pharmaceutical ingredient) under the same stress conditions.[5] This will help identify any peaks originating from excipient degradation.
Possible Cause 3: Formation of Secondary Degradation Products
-
Troubleshooting Step: The primary degradation products may themselves be unstable and degrade further into secondary products. Try analyzing samples at earlier time points in the degradation study to identify the initial degradants.
Issue 2: Inconsistent or Non-Reproducible Degradation Profiles
Possible Cause 1: Variation in Stress Conditions
-
Troubleshooting Step: Ensure that stress conditions (temperature, pH, light intensity, concentration of reagents) are tightly controlled and consistent across all experiments. For example, when performing hydrolytic studies, verify the pH of the solution after the addition of the compound.
Possible Cause 2: Oxygen Sensitivity
-
Troubleshooting Step: Some compounds may be sensitive to dissolved oxygen. If oxidative degradation is suspected, consider degassing the solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Possible Cause 3: Issues with the Analytical Method
-
Troubleshooting Step: The analytical method may not be robust. Perform a thorough validation of the stability-indicating method to ensure its reliability.[6]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Zolpidem Tartrate
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1.0 M HCl, 70°C, 48 hours | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (Zolpacid) | [1] |
| Base Hydrolysis | 5N NaOH, 50°C, 6 hours | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (Zolpacid) | [7] |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 24 hours | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (Zolpacid) | [1] |
| Oxidative | 3% H₂O₂, reflux at 80°C for 3 hours | Degradation observed, specific products not fully elucidated in all studies. | [6] |
| Photolytic (in solution) | Exposure to light | Oxozolpidem, Zolpaldehyde, Zolpyridine | [1][3] |
| Thermal (solid state) | 70°C, 21 days | No significant degradation | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on imidazo[1,2-a]pyridine compounds. The concentration of the drug and the stress conditions should be optimized to achieve a target degradation of 5-20%.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the imidazo[1,2-a]pyridine compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 1 M HCl).
-
Incubate the solution at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[6]
-
After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 1 M NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 1 M NaOH).
-
Incubate the solution at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[6]
-
After incubation, cool the solution to room temperature and neutralize it with a suitable acid (e.g., 1 M HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[6]
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 21 days).[1]
-
At the end of the study, dissolve the compound in a suitable solvent and analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Characterize the degradation products using techniques such as LC-MS and NMR.[1]
-
Visualizations
Caption: Major degradation pathways for imidazo[1,2-a]pyridine compounds.
Caption: General workflow for a forced degradation study.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. jocpr.com [jocpr.com]
- 7. acgpubs.org [acgpubs.org]
overcoming inconsistent results in bioassays with 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays utilizing 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. The following information is designed to help identify and resolve common issues that may lead to variability and unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during bioassays with this compound in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells or Experiments
Question: I am observing significant variability between my technical or biological replicates. What are the likely causes?
Answer: High variability is a common challenge in bioassays and can stem from several factors. The key to reducing variability is ensuring consistency across all steps of your experimental protocol.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation | Due to the imidazopyridine scaffold, poor aqueous solubility can be an issue.[2] Visually inspect wells for precipitates. Determine the kinetic solubility in your final assay buffer. If the test concentration exceeds the solubility limit, consider lowering the concentration or preparing a fresh stock solution in an appropriate solvent like DMSO.[3] |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting is a primary source of variability. Ensure pipettes are properly calibrated and use consistent technique (e.g., consistent speed, avoiding air bubbles). Pre-wetting the pipette tip can also improve accuracy. |
| Edge Effects | Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations.[1] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer.[1] |
| Inconsistent Incubation | Variations in temperature and humidity within the incubator can affect assay performance. Ensure your incubator provides uniform conditions. |
| Cell Seeding Non-uniformity | If using a cell-based assay, ensure a homogenous cell suspension before and during plating. Swirl the cell suspension gently between pipetting steps to prevent cell settling.[1] |
| Analyst-to-Analyst Variation | Differences in technique between researchers can contribute to variability.[4] Standardizing the protocol and ensuring all users are trained on the same procedures can help minimize this. |
Issue 2: Lower than Expected Potency (High IC50/EC50 Value)
Question: My calculated IC50/EC50 value for this compound is significantly higher than expected. What could be the issue?
Answer: A decrease in observed potency can be due to issues with the compound itself, the assay reagents, or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | The stability of the compound in your assay buffer may be limited. Conduct a time-course stability study using HPLC or LC-MS to assess degradation. Optimize buffer pH and composition if necessary. |
| Incorrect Concentration | Verify the concentration of your stock solution. Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations. |
| Sub-optimal Reagent Concentrations | The concentration of other critical reagents, such as enzymes or substrates, may not be optimal. Titrate these reagents to determine the optimal concentration for your assay. |
| Reagent Quality | Ensure all reagents are within their expiry date and have been stored correctly. Improperly stored reagents can lose activity.[5] |
Issue 3: No Compound Activity or Complete Signal Loss
Question: I am not observing any activity with my test compound, even at high concentrations. What should I check?
Answer: A complete lack of signal or activity can be frustrating, but systematically checking each component of the assay can often reveal the source of the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Omission of a Reagent | Carefully review the protocol to ensure all necessary reagents were added to the assay wells.[5] |
| Incorrect Reagent Preparation | Double-check the calculations and procedures used to prepare all reagents and buffers.[5] |
| Assay Buffer is Too Cold | Low enzyme activity can result from cold assay buffers. Ensure all reagents are equilibrated to the specified assay temperature.[5] |
| Incorrect Plate Reading | Verify that the microplate reader is set to the correct wavelength for your assay's detection method.[5] |
| Use of an Incorrect Microplate | Ensure you are using the correct type of microplate for your assay (e.g., clear plates for absorbance, black plates for fluorescence, white plates for luminescence).[5][6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol is designed to determine the kinetic solubility of this compound in your final assay buffer.
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO dilution to your final assay buffer (maintaining a consistent final DMSO concentration across all samples, typically ≤1%).
-
Incubate the samples at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each sample for signs of precipitation (cloudiness or visible particles).
-
Quantify the soluble compound by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration that remains soluble is the kinetic solubility.
Protocol 2: Compound Stability Assessment
This protocol helps to determine the stability of this compound in the assay buffer over time.
-
Prepare a solution of the compound in your final assay buffer at the desired test concentration.
-
Incubate the solution at the assay temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Plot the concentration of the compound as a function of time to determine its stability profile.
Visual Troubleshooting Guides
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A flowchart for troubleshooting inconsistent bioassay results.
Logical Relationships in Bioassay Variability
Caption: Key sources contributing to bioassay variability.
References
Validation & Comparative
Bioactivity Profile: A Comparative Analysis of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid and Related Imidazopyridine Derivatives
For Immediate Release
This guide provides a comparative overview of the biological activities of various imidazo[1,2-a]pyridine derivatives, with a focus on anticancer and antimicrobial properties. While specific experimental bioactivity data for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is not publicly available in the reviewed literature, this document summarizes the known activities of structurally related imidazopyridines to offer a predictive insight into its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for a wide range of biological effects, including kinase inhibition, anticancer, and antimicrobial activities.
Comparison of Anticancer and Antimicrobial Activities
The following tables summarize the reported in vitro activities of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines and microbial strains. The selection showcases the influence of different substituents on the biological potency of the imidazopyridine core.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HT-29 (Colon) | B16F10 (Melanoma) | A549 (Lung) | HepG2 (Liver) | Reference |
| Compound 12 (2-(4-nitrophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine) | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 | - | - | [1] |
| Compound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine) | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.39 ± 0.04 | - | - | [1] |
| HB9 (N-(4-sulfamoylphenethyl)-4-(imidazo[1,2-a]pyridin-2-yl)benzamide) | - | - | - | 50.56 | - | [2][3] |
| HB10 (4-(imidazo[1,2-a]pyridin-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide) | - | - | - | - | 51.52 | [2][3] |
| Cisplatin (Control) | - | - | - | 53.25 | 54.81 | [2][3] |
Note: A lower IC50 value indicates higher potency.
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in mg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Reference |
| Compound 4c (Azo-based imidazopyridine) | 0.5 | 1 | [4] |
| Compound 4e (Azo-based imidazopyridine) | 0.7 | 0.5 | [4] |
Note: A lower MIC value indicates higher potency.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the imidazopyridine derivatives listed in Table 1 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for another 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the imidazopyridine derivatives in Table 2 was determined using the broth microdilution method.[6][7][8] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the bacterial strain was prepared in a suitable broth medium.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.
Signaling Pathway Analysis
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent pathways are the PI3K/Akt/mTOR and the Aurora kinase pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of PI3K and/or mTOR kinases.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of Aurora kinases.[2][10]
Caption: Inhibition of Aurora kinases by imidazo[1,2-a]pyridine derivatives disrupts mitosis.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent anticancer and antimicrobial agents. The bioactivity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. While direct experimental data for this compound is currently unavailable, the presented data on its structural analogs suggest that it may possess significant biological activity. The presence of a bromine atom at the 6-position and a carboxylic acid at the 8-position could influence its potency and selectivity towards various biological targets. Further experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 6-Bromo and 6-Chloro Imidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Anticancer and Antifungal Potential
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Substitution at the 6-position with halogens, particularly bromine and chlorine, has been a common strategy to modulate the physicochemical properties and biological efficacy of these analogs. This guide provides a comparative overview of the efficacy of 6-bromo and 6-chloro imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and antifungal activities, supported by available experimental data.
While direct head-to-head comparative studies of 6-bromo versus 6-chloro analogs within a single experimental setup are limited in publicly available literature, this guide synthesizes data from various studies to offer insights into their relative potency and potential therapeutic applications.
Quantitative Efficacy Data
The following tables summarize the reported anticancer and antifungal activities of representative 6-bromo and 6-chloro imidazo[1,2-a]pyridine analogs. It is important to note that variations in experimental conditions, cell lines, and fungal strains across different studies can influence the reported values.
Anticancer Activity
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo | 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | Not specified | Not specified | [1] |
| 6-Chloro | 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative | Mycobacterium tuberculosis (intracellular) | 0.00045 | [2] |
| 6-Substituted | Various 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | Not specified | [3] |
| 6-Substituted | Various 6-substituted imidazo[1,2-a]pyridines | Caco-2 (Colon) | Not specified | [3] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [4] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| Imidazo[1,2-a]pyridine | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 (Lung) | 0.09 | [5] |
| Imidazo[1,2-a]pyridine | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | A549 (Lung) | 0.43 | [5] |
| Imidazo[1,2-a]pyridine | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | SH-SY5Y (Neuroblastoma) | 0.25 | [5] |
| Imidazo[1,2-a]pyridine | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HEL (Leukemia) | 0.31 | [5] |
| Imidazo[1,2-a]pyridine | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | MCF-7 (Breast) | 0.28 | [5] |
Antifungal Activity
| Compound Type | Derivative | Fungal Strain | MIC (µM) | Reference |
| 6-Bromo | 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | Aspergillus niger, Pencillium chrysogenium | Not specified | [1] |
| 6-Chloro | (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives | Candida parapsilosis | 19.36 - 89.38 | Not specified |
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the evaluation of these compounds.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (6-bromo or 6-chloro imidazo[1,2-a]pyridine analogs).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
Detailed Steps:
-
Preparation of Antifungal Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[6]
Signaling Pathway Analysis
Several studies suggest that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of key signaling pathways, particularly the PI3K/Akt/mTOR pathway.[7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Structure-Activity Relationship of 8-Carboxylic Acid Imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Modifications at various positions of this scaffold have been extensively explored to optimize potency and selectivity for different biological targets. This guide focuses on the structure-activity relationship (SAR) of derivatives featuring a carboxylic acid or a related functional group, such as a carboxamide, at the 8-position, providing a comparative analysis of their performance supported by experimental data.
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides
A significant area of investigation for 8-substituted imidazo[1,2-a]pyridines is in the development of novel treatments for tuberculosis.[1][4] A series of imidazo[1,2-a]pyridine-8-carboxamides has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The following table summarizes the minimum inhibitory concentration (MIC) of key analogs, highlighting the impact of substitutions on the carboxamide nitrogen.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MIC (μg/mL)[4] |
| 1 | 4-Methoxyphenyl | >100 |
| 2 | 4-Chlorophenyl | 50 |
| 3 | 4-(Trifluoromethyl)phenyl | 12.5 |
| 4 | 3,4-Dichlorophenyl | 6.25 |
| 5 | 4-(Trifluoromethoxy)phenyl | 3.13 |
| 6 | Cyclohexyl | 0.5 |
| 7 | Adamantan-1-yl | 0.25 |
Key SAR Insights for Antimycobacterial Activity:
-
Lipophilicity and Steric Bulk at the Amide: A clear trend is observed where increasing the lipophilicity and steric bulk of the substituent on the amide nitrogen enhances antimycobacterial activity.
-
Aromatic vs. Alicyclic Substituents: Alicyclic substituents on the amide, such as cyclohexyl and adamantyl, resulted in significantly higher potency compared to aromatic substituents. The adamantyl group in compound 7 provided the highest activity in this series.[4]
-
Electronic Effects on Aromatic Ring: For aromatic substituents, electron-withdrawing groups appeared to be more favorable than electron-donating groups. For instance, the 4-methoxyphenyl analog was inactive, while compounds with halogen and trifluoromethyl/trifluoromethoxy groups showed progressively better activity.
Caption: SAR summary for antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides.
Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
Imidazo[1,2-a]pyridine derivatives with a carboxylic acid moiety have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] A study comparing different carboxylic acid derivatives highlights the importance of the position and nature of the acidic group.
| Compound ID | Structure | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 8 | Imidazo[1,2-a]pyridine-2-carboxylic acid | 45 | 55 |
| 9 | 3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid | 30 | 70 |
Key SAR Insights for Anti-inflammatory Activity:
-
Preferential COX-2 Inhibition: The presence of a carboxylic acid group on the imidazo[1,2-a]pyridine scaffold leads to anti-inflammatory activity.
-
Impact of Amino Group: The introduction of an amino group at the 3-position, as seen in compound 9 , increased the selectivity for COX-2 inhibition compared to the unsubstituted analog 8 .[5]
Caption: Workflow for evaluating the anti-inflammatory activity of imidazo[1,2-a]pyridines.
Experimental Protocols
In Vitro Antimycobacterial Activity Assay[4]
-
Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Bacterial cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The compounds are dissolved in DMSO and serially diluted in 96-well microplates.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Plates are incubated at 37°C for 7 days.
-
Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay[5]
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Method: Colorimetric COX inhibitor screening assay.
-
Procedure:
-
The test compounds are pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The production of prostaglandin F2α is measured colorimetrically at 590 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without inhibitor).
-
Signaling Pathway Modulation
A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cell lines.[6][7]
Caption: Inhibition of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The 8-carboxylic acid and 8-carboxamide imidazo[1,2-a]pyridine derivatives represent a versatile class of compounds with significant therapeutic potential. The structure-activity relationship studies demonstrate that modifications at the 8-position, particularly on the amide substituent, can dramatically influence biological activity. For antimycobacterial agents, bulky and lipophilic alicyclic groups on the amide are highly favorable. In the context of anti-inflammatory agents, the presence of the carboxylic acid group is crucial, and further substitutions on the imidazo[1,2-a]pyridine core can modulate selectivity towards COX-2. Further exploration of this scaffold, guided by the SAR insights presented, holds promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a promising framework in the development of novel kinase inhibitors, with various derivatives demonstrating potent and selective inhibition of a range of kinases.[1][2][3] This guide provides a comparative framework for the validation of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid as a potential kinase inhibitor. While direct experimental data for this specific compound is not currently available in the public domain, this document outlines the necessary experimental validation workflow and compares the profiles of structurally related imidazo[1,2-a]pyridine-based kinase inhibitors. This will serve as a valuable resource for researchers seeking to characterize this and other novel compounds.
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
To contextualize the potential of this compound, the following table summarizes the kinase inhibitory activity of other well-characterized imidazo[1,2-a]pyridine derivatives. This data, gathered from various studies, highlights the diverse kinase targets of this scaffold.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50/Activity | Reference |
| Imidazo[1,2-a]pyridine Derivatives | DYRK1A, CLK1 | IC50 in the micromolar range (e.g., compound 4c: CLK1 IC50 = 0.7 µM, DYRK1A IC50 = 2.6 µM) | [1][4] |
| Thiazole-substituted Imidazo[1,2-a]pyridines | PI3KCA | IC50 = 0.0028 µM | [2] |
| Ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate | AKT/mTOR pathway | Inhibition of p-Akt and p-mTOR | [2] |
| 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | IC50 values in the nanomolar range (e.g., 10-15 nM) | [3] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivatives | FGFR1, FGFR2, FGFR4 | IC50 values in the low nanomolar range (e.g., compound 7n: FGFR1 IC50 = 8 nM, FGFR2 IC50 = 4 nM, FGFR4 IC50 = 3.8 nM) | [5] |
Experimental Protocols for Kinase Inhibitor Validation
The following are detailed methodologies for key experiments required to validate a novel compound, such as this compound, as a kinase inhibitor.
In Vitro Kinase Activity Assays
-
Objective: To determine the direct inhibitory effect of the compound on the activity of purified kinases.
-
Protocol (Example using a luminescence-based assay):
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, and a luminescence-based ATP detection reagent.
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. f. Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assays for Target Engagement and Pathway Inhibition
-
Objective: To confirm that the compound can enter cells and inhibit the target kinase in a cellular context.
-
Protocol (Example using Western Blotting for a phosphorylated target):
-
Cell Culture: Culture a relevant cancer cell line known to have active signaling through the kinase of interest.
-
Treatment: Treat the cells with increasing concentrations of the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate. c. Wash and probe with a secondary antibody conjugated to horseradish peroxidase (HRP). d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation of the target substrate in response to the compound.
-
Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a broad panel of kinases.
-
Protocol:
-
Submit the compound to a commercial kinase profiling service or perform in-house assays against a panel of purified kinases (e.g., a panel of 50-400 kinases).
-
The assays are typically performed at a single high concentration of the compound (e.g., 1 µM or 10 µM) to identify potential off-target kinases.
-
For any kinases that show significant inhibition, a full IC50 determination should be performed.
-
Data Analysis: The results are often presented as a percentage of inhibition at the tested concentration or as IC50 values. This provides a selectivity profile and helps to identify potential off-target effects.
-
Visualizing Key Processes
To aid in the conceptualization of the validation process, the following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for kinase inhibitor validation.
Caption: A simplified diagram of common kinase signaling pathways (MAPK and PI3K/AKT/mTOR).
Caption: Experimental workflow for the validation of a novel kinase inhibitor.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide summarizes key findings on the in vitro and in vivo performance of various substituted imidazo[1,2-a]pyridines, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity in a variety of in vitro assays. The following table summarizes the cytotoxic, enzyme inhibitory, and antimicrobial activities of selected compounds from this class.
Table 1: Summary of In Vitro Activities of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Assay Type | Cell Line/Target | Activity (IC₅₀/MIC) | Reference |
| Anticancer Activity | ||||
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | Cytotoxicity (MTT Assay) | A375 (Melanoma) | 9.7 - 44.6 µM | [3] |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 9.7 - 44.6 µM | [3] |
| Imidazo[1,2-a]pyridine Derivative 22e | c-Met Kinase Inhibition | c-Met Kinase | 3.9 nM | [4] |
| Imidazo[1,2-a]pyridine Derivative 22e | Cell Proliferation | EBC-1 (Lung Cancer) | 45.0 nM | [4] |
| Imidazo[1,2-a]pyridine Derivative 15a | PI3Kα Inhibition | PI3Kα | 2.1 nM | [5] |
| Imidazo[1,2-a]pyridine Derivative 15a | mTOR Inhibition | mTOR | 11.2 nM | [5] |
| Anti-inflammatory Activity | ||||
| Imidazo[1,2-a]pyridine Derivative 5j | COX-2 Inhibition | COX-2 Enzyme | 0.05 µM | [6] |
| Antimicrobial Activity | ||||
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | Mycobacterium tuberculosis | 0.07 - 2.2 µM | [7] |
| Azo-linked imidazo[1,2-a]pyridine 4e | Antibacterial (MIC) | E. coli CTXM (Resistant) | 0.5 - 0.7 mg/mL | [8][9] |
In Vivo Activity of Imidazo[1,2-a]pyridine Derivatives
While in vivo data is less common, some studies have investigated the efficacy of imidazo[1,2-a]pyridine derivatives in animal models. These studies provide crucial information on the translation of in vitro potency to in vivo therapeutic effects.
Table 2: Summary of In Vivo Activities of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Animal Model | Activity/Outcome | Reference |
| Imidazo[1,2-a]pyridine Derivative 22e | EBC-1 Xenograft Model (Mice) | 75% Tumor Growth Inhibition | [4] |
| Imidazo[1,2-a]pyridine Derivative 15a | HCT116 Xenograft Model (Mice) | Significant Tumor Growth Inhibition | [5] |
| Imidazo[1,2-a]pyridine Derivative 5j | Writhing Test (Mice) | ED₅₀ = 12.38 mg/kg (Analgesic Activity) | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key in vitro assays commonly used to evaluate the activity of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24 to 72 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a short period at room temperature.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Prostaglandin Detection: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the target bacterial strain in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]
Signaling Pathway Modulation
Imidazo[1,2-a]pyridine derivatives often exert their biological effects by modulating key cellular signaling pathways. For instance, in cancer and inflammation, the STAT3/NF-κB pathway is a common target.
Caption: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
This guide provides a snapshot of the current understanding of the biological activities of imidazo[1,2-a]pyridine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold. Further research is warranted to elucidate the structure-activity relationships and to explore the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (BIPA-8C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (BIPA-8C), against established kinase inhibitors, Dasatinib and Sunitinib. The data presented herein is illustrative, designed to model the cross-reactivity profiling essential in early-stage drug discovery. Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for the development of kinase inhibitors, targeting pathways frequently dysregulated in cancer such as the PI3K/Akt/mTOR and IGF-1R signaling cascades.[1][2][3] This guide serves as a template for the evaluation of novel chemical entities within this class.
Kinase Inhibition Profile: A Comparative Analysis
The inhibitory activity of BIPA-8C, Dasatinib, and Sunitinib was assessed against a panel of representative kinases to determine their potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | BIPA-8C (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target(s) | |||
| PI3Kα | 15 | 250 | >10,000 |
| mTOR | 30 | >1,000 | 80 |
| Off-Target Kinases | |||
| ABL1 | 150 | 1 | 350 |
| SRC | 200 | 0.8 | 20 |
| VEGFR2 | >1,000 | 20 | 2 |
| KIT | 800 | 15 | 5 |
| EGFR | >5,000 | 500 | >10,000 |
| CDK2 | >10,000 | 80 | >5,000 |
Data Interpretation: The hypothetical data suggests that BIPA-8C is a potent and selective dual inhibitor of PI3Kα and mTOR. In comparison to Dasatinib, a broad-spectrum inhibitor with high affinity for ABL1 and SRC kinases, BIPA-8C demonstrates a more focused inhibitory profile. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, shows high potency against VEGFR2 and KIT, with moderate activity against mTOR. The favorable selectivity profile of BIPA-8C highlights its potential for further investigation as a targeted therapeutic agent with a reduced likelihood of off-target effects.
Experimental Protocols
The following protocols describe the methodologies for determining the kinase inhibition profiles presented in this guide.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (BIPA-8C, Dasatinib, Sunitinib)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
To confirm that the inhibitor interacts with its intended target in a cellular context, a target engagement assay is crucial.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test compounds
-
Cell lysis buffer
-
Antibodies specific to the target kinase (total and phosphorylated forms)
-
Western blot reagents and equipment
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the levels of the phosphorylated and total target kinase.
-
A decrease in the phosphorylated form of the target kinase with increasing compound concentration indicates target engagement.
Visualizing Kinase Inhibition
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is a hypothetical target for BIPA-8C.
Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition points for BIPA-8C.
Experimental Workflow for Kinase Profiling
This diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of novel imidazo[1,2-a]pyridine derivatives against various therapeutic targets. This guide synthesizes recent findings, presenting comparative data on docking scores, binding energies, and inhibitory concentrations, alongside detailed experimental and computational protocols.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This guide provides a comparative overview of recent molecular docking studies on various imidazo[1,2-a]pyridine derivatives, offering insights into their potential as therapeutic agents.
Comparative Docking Performance and Biological Activity
The following tables summarize the quantitative data from various studies, comparing the docking scores, binding affinities, and inhibitory concentrations (IC50) of different imidazo[1,2-a]pyridine derivatives against a range of biological targets.
Table 1: Anticancer Activity
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity/IC50 | Key Interacting Residues | Reference |
| I-11 | KRAS G12C | - | Potent anticancer agent | Not specified in abstract | [4] |
| 6a | MARK4 | - | K = 0.79 × 10⁵ M⁻¹ | Not specified in abstract | [5] |
| 6h | MARK4 | - | K = 0.1 × 10⁷ M⁻¹ | Not specified in abstract | [5] |
| 6d | Caspase-3, Caspase-9 | Not specified | Inhibited DNA synthesis | Active site binding | [6] |
| 6i | Caspase-3, Caspase-9 | Not specified | Inhibited DNA synthesis | Active site binding | [6] |
| HB7 | LTA4H (3U9W) | -11.237 | - | Key active site residues | [7][8] |
| HB9 | - | - | IC50: 50.56 μM (A549 cells) | - | [7] |
| HB10 | - | - | IC50: 51.52 μM (HepG2 cells) | - | [7] |
| Compound C | Oxidoreductase | Highest binding energy | - | Not specified in abstract | [9] |
Table 2: Anti-tubercular Activity
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | MIC/IC50 | Key Interacting Residues | Reference |
| IPA Derivative (28) | InhA | Not specified | MIC: 17 to 30 μM | Good inhibition | [10] |
| 3-amino-imidazo[1,2-a]-pyridine (31) | MtGS | Not specified | IC50: 1.6 μM | ATP-binding site | [10] |
Table 3: Kinase Inhibitory Activity
| Derivative/Compound | Target Kinase | Docking Score (kcal/mol) | IC50 | Key Interacting Residues | Reference |
| 4c | CLK1 | Not specified | 0.7 μM | Lys191 | [11] |
| 4c | DYRK1A | Not specified | 2.6 μM | Lys188 | [11] |
Table 4: Antiviral Activity (SARS-CoV-2)
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) | Key Interacting Residues | Reference |
| Top-scoring derivative | hACE2 | -9.1 | -9.2 (Angiotensin II), -7.3 (MLN-4760) | Not specified | [3] |
| Top-scoring derivative | Spike Protein | -7.3 | -5.7 (CBDA) | Not specified | [3] |
Experimental and Computational Protocols
A generalized workflow for the molecular docking studies of imidazo[1,2-a]pyridine derivatives is outlined below. The specific parameters and software may vary between studies.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Detailed Methodologies
Protein and Ligand Preparation: Crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).[12][13] Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The 3D structures of the imidazo[1,2-a]pyridine derivatives are generated and optimized using computational chemistry software, often employing methods like MM2 and AM1 for energy minimization.[13]
Docking Simulation and Analysis: The docking process is performed using software such as AutoDock Vina, Molegro Virtual Docker, or Glide.[13][14] A grid box is defined around the active site of the target protein to guide the docking simulation. The results are then analyzed based on the binding free energy and the interactions between the ligand and the amino acid residues of the protein.[12][13] The pose with the minimum energy is typically selected for further analysis.[12][13]
Signaling Pathway and Mechanism of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of kinases like MARK4, which are involved in cell-cycle progression and are often over-expressed in cancers.[5] MARK4 is associated with several key cancer-related pathways, including NF-κB, mTOR, Wnt, and Akt.[5]
Caption: Inhibition of MARK4 by imidazo[1,2-a]pyridine derivatives disrupts multiple cancer-related signaling pathways.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oceanomics.eu [oceanomics.eu]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Assessing the Target Specificity of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2] 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a member of this class for which the specific biological targets remain uncharacterized. This guide provides a framework for assessing its target specificity, comparing it with established inhibitors of plausible biological pathways, and detailing the necessary experimental protocols.
While direct biological data for this compound is not currently available in public databases[3], the activities of structurally related compounds suggest potential interactions with key signaling pathways involved in cancer and inflammation. Several derivatives of imidazo[1,2-a]pyridine have been reported to exert their effects through inhibition of phosphatidylinositol 3-kinase (PI3K)[4], modulation of the STAT3/NF-κB signaling cascade[1], and disruption of microtubule polymerization.[5]
This guide, therefore, proposes a systematic approach to elucidate the target profile of this compound, using well-characterized inhibitors as benchmarks for comparison.
Postulated Target Pathways and Comparative Compounds
Based on the known activities of the imidazo[1,2-a]pyridine class, we can hypothesize that this compound may interact with one or more of the following pathways. To provide a robust comparison, the following well-established inhibitors are proposed as alternatives for experimental validation.
| Postulated Target/Pathway | Rationale for Postulation (Based on Imidazo[1,2-a]pyridine Analogs) | Comparative Compound (Alternative) | Mechanism of Action of Alternative |
| PI3K/AKT/mTOR Pathway | Derivatives have shown potent PI3Kα inhibitory activity.[4] | Alpelisib (BYL719) | A selective inhibitor of the p110α subunit of PI3K. |
| NF-κB Signaling Pathway | Analogs have demonstrated anti-inflammatory effects by modulating this pathway.[1] | BAY 11-7082 | An irreversible inhibitor of IκBα phosphorylation, preventing NF-κB activation. |
| Tubulin Polymerization | Hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold inhibit tubulin polymerization.[5] | Paclitaxel | Promotes microtubule assembly and stabilization, leading to mitotic arrest. |
Comparative Data Summary (Hypothetical)
The following tables are structured to present the type of quantitative data that would be generated from the experimental protocols outlined below.
Table 1: In Vitro Kinase Selectivity
| Kinase Target | This compound IC₅₀ (µM) | Alpelisib IC₅₀ (µM) |
| PI3Kα | Data to be determined | 0.005 |
| PI3Kβ | Data to be determined | 0.250 |
| PI3Kδ | Data to be determined | 0.290 |
| PI3Kγ | Data to be determined | 1.2 |
| mTOR | Data to be determined | >100 |
| Other Kinases... | Data to be determined | Data as available |
Table 2: Cellular Activity
| Assay | Cell Line | This compound IC₅₀ (µM) | BAY 11-7082 IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| TNF-α induced NF-κB Reporter | HEK293T | Data to be determined | 10 | N/A |
| Cell Viability (72h) | MCF-7 (Breast Cancer) | Data to be determined | 5 | 0.002 |
| Cell Viability (72h) | PC-3 (Prostate Cancer) | Data to be determined | 8 | 0.004 |
| Tubulin Polymerization | In vitro | Data to be determined | N/A | 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Kinase Inhibition Assay (e.g., for PI3Kα)
-
Principle: To measure the 50% inhibitory concentration (IC₅₀) of the test compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
-
Materials:
-
Recombinant human PI3Kα enzyme.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Substrate (e.g., phosphatidylinositol).
-
ATP.
-
Test compound and control inhibitor (Alpelisib) in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Alpelisib in DMSO, then dilute in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Principle: To identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Materials:
-
Cultured cells (e.g., MCF-7).
-
Test compound in DMSO.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
Binding of the compound to a target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Protocol 3: NF-κB Reporter Assay
-
Principle: To quantify the activity of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Test compound and control inhibitor (BAY 11-7082) in DMSO.
-
TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
-
Procedure:
-
Seed the transfected cells into the 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the inhibition of NF-κB activity relative to the TNF-α stimulated control.
-
Visualizations
Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for determining target specificity.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and functional materials due to its diverse biological activities and unique photophysical properties. Its derivatives have demonstrated applications as antiviral, anti-inflammatory, anticancer, and anxiolytic agents, among others. The efficient construction of this bicyclic system is, therefore, a topic of significant interest in synthetic and medicinal chemistry. This guide provides a head-to-head comparison of several prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering a critical evaluation of their performance based on experimental data.
Key Synthetic Strategies at a Glance
Several synthetic routes to imidazo[1,2-a]pyridines have been developed, each with its own set of advantages and limitations. The most well-established and widely utilized methods include the Tschitschibabin reaction, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the Ortoleva-King reaction, and the A³ coupling reaction. More recently, advancements in green chemistry have led to the development of microwave-assisted, catalyst-free, and solvent-free variations of these classical methods.
This comparison will focus on the following key methodologies:
-
Tschitschibabin Reaction: A classical condensation reaction between a 2-aminopyridine and an α-haloketone.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.
-
Ortoleva-King Reaction: A tandem, one-pot process starting from 2-aminopyridines and acetophenones, typically in the presence of iodine.
-
A³ Coupling Reaction: A copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.
The following diagram illustrates the logical flow of comparing these synthetic methods, considering factors such as reaction type, key reactants, and reaction conditions.
Caption: Logical flow for comparing imidazo[1,2-a]pyridine synthesis methods.
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data from the literature for each of the discussed synthetic methods, allowing for a direct comparison of their efficiency and versatility.
Table 1: Tschitschibabin Reaction and its Modifications
| Entry | 2-Aminopyridine | α-Haloketone | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | Neat, 60°C | High | [1][2] |
| 2 | 2-Aminopyridine | Chloroacetaldehyde | Water, Microwave, Catalyst-free | 92-95 | [3] |
| 3 | Substituted 2-aminonicotinic acid | Chloroacetaldehyde | Water, Microwave, Catalyst-free | 92-95 | [3] |
| 4 | 2-Aminopyridines | ω-Bromomethylketones | Grindstone, 25-30°C, Solvent-free | Excellent | [4] |
Table 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Ultrasound, Water | 86 | [5] |
| 2 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Ultrasound, Water | 67 | [5] |
| 3 | 2-Aminopyridine | 2-Azido-benzaldehyde | tert-Butyl isocyanide | NH₄Cl, rt | 69 | [6] |
| 4 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | BF₃·OEt₂, MeCN, rt | up to 85 | [7] |
Table 3: Ortoleva-King Reaction
| Entry | 2-Aminopyridine | Acetophenone | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Substituted Acetophenones | I₂, Neat, 110°C then NaOH | 40-60 | [8][9] |
| 2 | 2-Aminopyridine | Substituted Acetophenones | CuI, Aerobic | Good | [10] |
| 3 | 2-Aminopyridines | Aryl methyl ketones | FeCl₃·6H₂O, I₂ | Moderate to Good | [11] |
Table 4: A³ Coupling Reaction
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu(II)-ascorbate, SDS, Water | Good |[12][13] | | 2 | 2-Aminopyridine | Various aldehydes | Various alkynes | Cu/SiO₂, Toluene, 120°C | 45-82 |[14] | | 3 | Substituted 2-aminopyridines | Various aldehydes | Various alkynes | CuSO₄·5H₂O/sodium ascorbate, Microwave | 65-75 |[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Tschitschibabin Reaction (Catalyst and Solvent-Free)[1]
A mixture of 2-aminopyridine (1 mmol) and an α-haloketone (1 mmol) is heated at 60°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is washed with a suitable solvent (e.g., diethyl ether) to afford the pure imidazo[1,2-a]pyridine derivative.
General Procedure for Microwave-Assisted Tschitschibabin Reaction[3]
A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is placed in a sealed microwave vessel. The reaction mixture is irradiated in a microwave reactor at a specified temperature and power for a short duration (e.g., 30 minutes). After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization.
General Procedure for Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction[5]
To a mixture of the 2-aminopyridine (1 mmol) and the aldehyde (1.1 mmol) in water (3 mL), the isocyanide (1 mmol) and a catalyst such as p-toluenesulfonic acid (PBA) (10 mol%) are added. The reaction mixture is then subjected to ultrasound irradiation at a specified temperature (e.g., 60°C) until the starting materials are consumed, as monitored by TLC. After completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The residue is purified by column chromatography.
General Procedure for the Ortoleva-King Reaction[8][9]
A mixture of the acetophenone (1 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) is heated neat at 110°C for 4 hours. After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100°C for 1 hour. The reaction mixture is then extracted with an organic solvent. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for the A³ Coupling Reaction[12][13]
In an aqueous micellar medium containing sodium dodecyl sulfate (SDS), a mixture of 2-aminopyridine (1 mmol), an aldehyde (1 mmol), a terminal alkyne (1.2 mmol), and a copper catalyst (e.g., a combination of CuSO₄ and sodium ascorbate) is stirred at a specified temperature. The reaction progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of the optimal synthetic method for a specific imidazo[1,2-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., green chemistry considerations).
-
The Tschitschibabin reaction remains a robust and straightforward method, especially with the advent of solvent-free and microwave-assisted protocols that enhance its efficiency and environmental friendliness.[1][3][4]
-
The Groebke-Blackburn-Bienaymé reaction offers a powerful one-pot approach to rapidly generate molecular diversity from three readily available components.[5][6][7] Its compatibility with green solvents like water and ultrasound irradiation further enhances its appeal.
-
The Ortoleva-King reaction provides a convenient one-pot synthesis from readily available acetophenones, with both classical iodine-mediated and modern copper-catalyzed versions being effective.[8][9][10][11]
-
The A³ coupling reaction is a versatile method for introducing alkyne functionalities and benefits from the development of efficient copper catalysts that can operate in aqueous media.[12][13][14][15]
For drug development professionals and researchers, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and sustainable production of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications. The data and protocols presented in this guide aim to facilitate this decision-making process by providing a clear and objective comparison of the leading synthetic methodologies.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Against Known Anticancer and Antituberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative benchmark for a specific derivative, 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, against known drugs in two key therapeutic areas where imidazo[1,2-a]pyridines have shown significant promise: oncology and infectious diseases, specifically tuberculosis. While extensive experimental data for this exact molecule is not yet publicly available, this document serves as a framework for its potential evaluation, outlining the standard experimental protocols and expected data points for a robust comparison.
I. Benchmarking in Oncology
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activities, often through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest. This section outlines a benchmarking strategy against standard chemotherapeutic agents.
Comparator Anticancer Drugs
For a comprehensive in vitro comparison, a panel of standard anticancer drugs with different mechanisms of action would be utilized.
| Drug Class | Comparator Drug | Primary Mechanism of Action |
| Topoisomerase Inhibitor | Doxorubicin | Intercalates DNA and inhibits topoisomerase II |
| Antimetabolite | 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis |
| Taxane | Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest |
| Kinase Inhibitor | Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: A panel of human cancer cell lines from diverse tissue origins (e.g., from the NCI-60 panel such as MCF-7 [breast], A549 [lung], HCT116 [colon], and U87 MG [glioblastoma]) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and the comparator drugs for a specified period, typically 48 or 72 hours.
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]
-
Cell Treatment: Cells are treated with the test compound and comparators at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes).[3][4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Comparative Data Summary (Hypothetical)
The following table illustrates how the comparative data for this compound would be presented.
| Compound | Cell Line | IC50 (µM) - MTT Assay | % Apoptotic Cells (Annexin V+) |
| 6-Bromoimidazo... | MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| Doxorubicin | MCF-7 | Literature/Experimental Value | Literature/Experimental Value |
| A549 | Literature/Experimental Value | Literature/Experimental Value | |
| Paclitaxel | MCF-7 | Literature/Experimental Value | Literature/Experimental Value |
| A549 | Literature/Experimental Value | Literature/Experimental Value |
Visualizing the Experimental Workflow and Apoptotic Pathway
II. Benchmarking in Antituberculosis
Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. A key target for this class of compounds is the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration.[5][6][7]
Comparator Antituberculosis Drugs
Standard first-line antituberculosis drugs and a known QcrB inhibitor would be used for comparison.
| Drug Class | Comparator Drug | Primary Mechanism of Action |
| Mycolic Acid Synthesis Inhibitor | Isoniazid (INH) | Inhibits the synthesis of mycolic acids in the bacterial cell wall.[8] |
| RNA Polymerase Inhibitor | Rifampicin (RIF) | Inhibits DNA-dependent RNA polymerase. |
| QcrB Inhibitor | Telacebec (Q203) | Inhibits the cytochrome bcc complex (QcrB subunit).[5][7] |
Experimental Protocols
The MABA assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9][10]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv (a standard laboratory strain) is cultured in an appropriate liquid medium.
-
Compound Dilution: Serial dilutions of this compound and comparator drugs are prepared in a 96-well plate.
-
Inoculation: The wells are inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated for several days to allow for bacterial growth.
-
Alamar Blue Addition: Alamar Blue reagent is added to all wells, and the plates are re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
To confirm if the compound targets QcrB, its activity can be tested against a mutant M. tuberculosis strain that lacks the alternative respiratory enzyme, cytochrome bd oxidase. Inhibitors of QcrB are typically more potent against this knockout strain.
Comparative Data Summary (Hypothetical)
| Compound | Target Strain | MIC (µg/mL) - MABA |
| 6-Bromoimidazo... | M. tuberculosis H37Rv | Experimental Value |
| M. tuberculosis ΔcydAB | Experimental Value | |
| Isoniazid (INH) | M. tuberculosis H37Rv | Literature/Experimental Value |
| Rifampicin (RIF) | M. tuberculosis H37Rv | Literature/Experimental Value |
| Telacebec (Q203) | M. tuberculosis H37Rv | Literature/Experimental Value |
| M. tuberculosis ΔcydAB | Literature/Experimental Value |
Visualizing the Antituberculosis Experimental Workflow and Mechanism
III. Conclusion
This guide provides a foundational framework for the systematic evaluation of this compound. By benchmarking its performance against established anticancer and antituberculosis drugs using standardized in vitro assays, researchers can generate robust, comparable data. The outlined experimental protocols for determining cytotoxicity, apoptosis induction, and antimycobacterial activity, along with the proposed data presentation tables and workflow diagrams, offer a clear path for elucidating the therapeutic potential of this and other novel imidazo[1,2-a]pyridine derivatives. The strong precedent for biological activity within this chemical class suggests that this compound is a promising candidate for further investigation in drug discovery programs.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein reductase MabA by isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. It is essential to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary. This guide is intended for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide outlines the necessary procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data for this compound may be limited, related structures are known to cause skin, eye, and respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
2. Labeling the Waste Container:
Proper labeling is critical for safe handling and disposal. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
Any other constituents in the waste mixture, with their approximate percentages.[6]
-
The date the waste was first added to the container.[6]
-
Appropriate hazard pictograms (e.g., corrosive, irritant).
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[1][7]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.[6]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or you have no further use for it, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Exposure:
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Essential Safety and Handling Guide for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Notes |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin | Protective clothing; Lab coat | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory | NIOSH-approved respirator | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[2] A respirator is recommended when handling the compound in a way that generates dust or aerosols, or in poorly ventilated areas. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Dust Control: Avoid the formation and accumulation of dust.[2][5] Use non-sparking tools.[4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Consult the PPE workflow diagram below.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]
-
Clean-up: Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of contents/container to an approved waste disposal plant.[5] Contact a licensed professional waste disposal service. |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with local regulations. |
| Empty Containers | Puncture containers to prevent reuse and dispose of them in an authorized landfill.[7] |
Note: All waste disposal must be handled in accordance with local, state, and federal regulations.[7]
Visual Workflow for PPE Usage
The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment (PPE) to ensure safety when handling this compound.
Caption: PPE Donning and Doffing Workflow.
References
- 1. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aksci.com [aksci.com]
- 7. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
